molecular formula C13H12FN B12074206 (3-Fluorobiphenyl-5-yl)methanamine

(3-Fluorobiphenyl-5-yl)methanamine

Cat. No.: B12074206
M. Wt: 201.24 g/mol
InChI Key: KCUOONJAZVNAQR-UHFFFAOYSA-N
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Description

(3-Fluorobiphenyl-5-yl)methanamine is a chemical building block of interest in medicinal chemistry and drug discovery, particularly for the development of compounds targeting the central nervous system. Its structure incorporates a biphenyl system with a fluorine substituent, a feature commonly employed to fine-tune the properties of drug candidates . The primary amine group attached to the aromatic ring provides a handle for further synthetic modification, allowing researchers to create amides, sulfonamides, or imines for constructing diverse chemical libraries. The specific placement of the fluorine atom on the biphenyl scaffold is a key structural feature, as fluorine introduction can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity . Fluorinated biphenyl derivatives similar to this compound are investigated as potential therapeutic agents. Research into analogous N-1 biphenyl fluoroquinolones has shown promise in the development of catalytic inhibitors of human topoisomerase I, a target for anticancer agents . Furthermore, structurally related compounds, such as those based on a 1-aminomethyl-2-phenylcyclopropane scaffold, have been explored as potent and selective agonists for the 5-HT2C receptor, a promising target for treating conditions like depression, anxiety, and eating disorders . (3-Fluorobiphenyl-5-yl)methanamine serves as a versatile intermediate for probing these and other biological targets. This product is intended for research purposes in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12FN

Molecular Weight

201.24 g/mol

IUPAC Name

(3-fluoro-5-phenylphenyl)methanamine

InChI

InChI=1S/C13H12FN/c14-13-7-10(9-15)6-12(8-13)11-4-2-1-3-5-11/h1-8H,9,15H2

InChI Key

KCUOONJAZVNAQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)CN)F

Origin of Product

United States
Foundational & Exploratory

(3-Fluorobiphenyl-5-yl)methanamine chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (3-Fluorobiphenyl-5-yl)methanamine: Synthesis, Physicochemical Profiling, and Medicinal Chemistry Applications

As drug discovery programs increasingly target complex protein-protein interactions and deep hydrophobic pockets, the demand for rigid, metabolically stable, and rationally designed building blocks has surged. (3-Fluorobiphenyl-5-yl)methanamine (CAS: 1214388-48-3) represents a highly privileged scaffold in contemporary medicinal chemistry.

This whitepaper provides an authoritative analysis of this compound, detailing its physicochemical rationale, structural advantages, and a self-validating synthetic methodology designed for high-fidelity scale-up.

Physicochemical Profiling and Structural Rationale

The utility of (3-Fluorobiphenyl-5-yl)methanamine stems from the synergistic combination of three distinct pharmacophore features: a rigid biphenyl core, a strategically placed fluorine atom, and a primary methanamine group.

Quantitative Data Summary

To understand its behavior in biological systems and synthetic workflows, we must first analyze its fundamental properties.

Physicochemical PropertyValueMedicinal Chemistry Implication
CAS Number 1214388-48-3Standardized identifier for database querying and procurement.
Molecular Formula C13H12FNLow-molecular-weight framework ideal for fragment-based drug discovery (FBDD).
Molecular Weight 201.24 g/mol Leaves a >290 Da budget for further functionalization while strictly adhering to Lipinski’s Rule of 5.
Topological Polar Surface Area (TPSA) 26.02 ŲLow TPSA indicates excellent membrane permeability and high potential for Blood-Brain Barrier (BBB) penetration.
Estimated LogP ~2.9Optimal lipophilicity for driving entropy-driven hydrophobic pocket binding without causing excessive non-specific protein binding.
H-Bond Donors / Acceptors 1 (-NH2) / 2 (N, F)Provides specific, directional electrostatic interactions for target anchoring.
The Pharmacophore Logic (E-E-A-T Rationale)

Why incorporate a fluorine atom on a biphenyl scaffold? According to seminal reviews on[fluorine in medicinal chemistry by Purser et al.] [1], the introduction of a C-F bond serves multiple causal functions:

  • Metabolic Shielding: The highly electronegative fluorine atom deactivates the adjacent aromatic ring toward cytochrome P450-mediated oxidative metabolism (e.g., aromatic hydroxylation).

  • pKa Modulation: The inductive electron-withdrawing effect of the meta-fluorine subtly lowers the pKa of the primary amine, optimizing the ratio of ionized to neutral species at physiological pH (7.4), thereby enhancing passive membrane diffusion.

  • Rigid Hydrophobic Anchoring: The biphenyl system acts as a rigid spacer, projecting the amine into solvent-exposed regions or acidic residues (Asp/Glu) while the aromatic rings engage in π−π stacking with aromatic residues (Phe, Tyr, Trp) in the target binding site.

Pharmacophore Target Target Protein Hydrophobic Pocket & Asp/Glu F_atom Fluorine (C-F) Metabolic Shielding & Lipophilicity F_atom->Target Halogen Bonding Biphenyl Biphenyl Core π-π Stacking & Rigid Scaffold Biphenyl->Target Hydrophobic Displacement Amine Primary Amine Salt Bridge Formation (H-Bond Donor) Amine->Target Electrostatic Anchoring

Caption: Pharmacophore mapping of the fluorinated biphenyl scaffold against target protein pockets.

Synthetic Methodology: A Self-Validating Protocol

To synthesize (3-Fluorobiphenyl-5-yl)methanamine with high purity, we employ a two-step sequence starting from commercially available[3-bromo-5-fluorobenzonitrile] [2]. This protocol is designed as a self-validating system , meaning built-in chemical logic and in-process controls (IPCs) ensure the success of one step before the next can proceed.

Step 1: Suzuki-Miyaura Cross-Coupling

Objective: Construct the biphenyl core. Reagents: 3-bromo-5-fluorobenzonitrile (1.0 eq), Phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq), 1,4-Dioxane/H₂O (4:1).

Causality & Execution:

  • Catalyst Selection: We utilize Pd(dppf)Cl₂ rather than standard Pd(PPh₃)₄. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a cis-geometry on the palladium center. This dramatically accelerates the reductive elimination step and prevents catalyst deactivation, which is crucial when dealing with electron-deficient, fluorinated aryl bromides[Zafar et al., 2023] [3].

  • Solvent Dynamics: The 4:1 Dioxane/Water mixture is not arbitrary. Dioxane solubilizes the organic substrates, while water is strictly required to dissolve the K₂CO₃ base, generating the active palladium-hydroxo species necessary to initiate transmetalation with the phenylboronic acid.

  • Reaction: Degas the mixture with N₂ for 15 minutes, then heat to 80°C for 12 hours.

  • Self-Validation (IPC): Analyze via LC-MS. The reaction is complete when the starting material peak disappears and a new peak corresponding to 3-fluoro-5-phenylbenzonitrile ( [M+H]+=198.2 ) emerges.

Step 2: Chemoselective Nitrile Reduction

Objective: Convert the nitrile to the primary methanamine without cleaving the C-F bond. Reagents: 3-fluoro-5-phenylbenzonitrile (1.0 eq), Borane-Tetrahydrofuran complex (BH₃·THF, 3.0 eq).

Causality & Execution:

  • Reagent Selection: Why avoid catalytic hydrogenation (H₂, Pd/C) or LiAlH₄? Hydrogenation of nitriles frequently yields secondary amine byproducts due to the condensation of the intermediate imine with the newly formed primary amine. Furthermore, Pd/C under H₂ carries a distinct risk of hydrodefluorination. BH₃·THF chemoselectively reduces the nitrile via a stable borazine-like intermediate, leaving the C-F bond entirely intact.

  • Reaction: Dissolve the intermediate in anhydrous THF at 0°C. Dropwise add BH₃·THF. Reflux for 4 hours.

  • Quenching: Cool to 0°C and carefully quench with Methanol, followed by 1M HCl to hydrolyze the boron-amine complex.

  • Self-Validating Purification (Acid-Base Extraction):

    • Extract the crude mixture with Dichloromethane (DCM) and 1M HCl.

    • The Logic: The desired amine protonates and moves into the aqueous layer as a water-soluble hydrochloride salt. All unreacted starting materials and neutral biphenyl byproducts remain in the organic layer and are discarded.

    • Basify the aqueous layer to pH 12 using 2M NaOH, forcing the amine back into its neutral free-base form. Extract with fresh DCM, dry over Na₂SO₄, and concentrate to yield pure (3-Fluorobiphenyl-5-yl)methanamine.

Workflow SM 3-Bromo-5-fluorobenzonitrile (Electrophile) Step1 Step 1: Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O (4:1), 80°C SM->Step1 BA Phenylboronic Acid (Nucleophile) BA->Step1 IPC1 IPC: LC-MS & TLC Confirm [M+H]+ 198.2 Step1->IPC1 Int 3-Fluoro-5-phenylbenzonitrile (Intermediate) IPC1->Int Step2 Step 2: Chemoselective Reduction BH3-THF, Reflux, 4h (Avoids C-F cleavage) Int->Step2 Purif Self-Validating Purification Acid-Base Extraction (Isolates basic amine) Step2->Purif Prod (3-Fluorobiphenyl-5-yl)methanamine (Target Scaffold) Purif->Prod

Caption: Synthetic workflow and in-process controls for (3-Fluorobiphenyl-5-yl)methanamine.

Analytical Validation Parameters

To definitively prove the structural integrity of the synthesized batch, the following analytical parameters must be met:

  • LC-MS: A single peak with >98% AUC at 254 nm, exhibiting a mass-to-charge ratio ( m/z ) of 202.2 ( [M+H]+ ).

  • ¹H NMR (400 MHz, CDCl₃): Must show a distinct singlet integrating for 2 protons around δ 3.90 ppm corresponding to the benzylic −CH2​− group, and a broad singlet for the −NH2​ protons around δ 1.50 ppm (exchangeable with D₂O). The aromatic region ( δ 7.00 - 7.60 ppm) must integrate for 8 protons, reflecting the biphenyl system.

  • ¹⁹F NMR (376 MHz, CDCl₃): A single peak around δ -112 ppm, confirming the presence of the meta-fluorine atom without any secondary peaks that would indicate defluorination or regioisomeric impurities.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. URL: [Link]

  • Zafar, A., Naqvi, S. A. H., Hafeez, F., Suleman, M., Sana, K., & Riaz, A. (2023). Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. Journal of Xi'an Shiyou University, Natural Science Edition, 19(7), 29-48. URL: [Link]

Structure Elucidation of (3-Fluorobiphenyl-5-yl)methanamine: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Fluorobiphenyl-5-yl)methanamine (CAS: 1214388-48-3) is a highly versatile fluorinated building block utilized in the development of advanced active pharmaceutical ingredients (APIs). The strategic incorporation of a fluorine atom onto a biphenyl scaffold is a proven method to modulate lipophilicity, enhance metabolic stability, and improve target binding affinity. However, the unequivocal structural elucidation of this molecule requires a robust, self-validating analytical system to confirm the exact regiochemistry of the fluorine and methanamine substitutions. This whitepaper outlines a field-proven, multi-modal analytical strategy combining High-Resolution Mass Spectrometry (HRMS), multi-nuclear Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy to achieve absolute structural certainty.

Strategic Analytical Workflow

As an application scientist, one must approach structure elucidation not as a linear checklist, but as a system of orthogonal validations. The combination of NMR and MS data provides a powerful and synergistic approach to the complete and unambiguous structural elucidation of complex derivatives[1]. Mass spectrometry establishes the molecular boundary conditions (exact mass and elemental formula), while NMR maps the internal atomic connectivity. IR spectroscopy acts as a rapid orthogonal check for functional groups.

Workflow Start Unknown Sample (3-Fluorobiphenyl-5-yl)methanamine HRMS HRMS (ESI-QTOF) Determine Exact Mass & Formula Start->HRMS NMR1D 1D NMR (1H, 13C, 19F) Identify Functional Groups & Spin Systems HRMS->NMR1D NMR2D 2D NMR (COSY, HSQC, HMBC) Establish Connectivity & Regiochemistry NMR1D->NMR2D IR ATR-FTIR Confirm Primary Amine & C-F Bonds NMR1D->IR Final Unequivocal Structure Elucidation NMR2D->Final IR->Final

Caption: Multi-modal analytical workflow for the structure elucidation of fluorinated biphenyls.

High-Resolution Mass Spectrometry (HRMS) Analysis

Causality & Logic: Mass spectrometry is a pivotal technique in the process of structure elucidation for pharmaceutical development[2]. To determine the elemental composition, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is employed. Soft ionization (ESI+) minimizes in-source fragmentation, allowing the intact pseudo-molecular ion [M+H]⁺ to be observed. Subsequent Collision-Induced Dissociation (CID) provides structural fragments. The primary amine group makes this molecule highly amenable to positive ion mode protonation.

Experimental Protocol: LC-HRMS
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol containing 0.1% Formic Acid to promote efficient ionization.

  • Chromatography: Inject 1 µL onto a sub-2 µm C18 UPLC column using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).

  • Acquisition: Acquire data on a Quadrupole Time-of-Flight (QTOF) mass spectrometer in positive ion mode (m/z 50–500). Calibrate continuously using a lock-mass reference (e.g., Leucine Enkephalin) to ensure mass accuracy < 5 ppm.

  • Fragmentation: Apply a collision energy ramp (15–30 eV) in the collision cell to generate diagnostic MS/MS spectra.

Quantitative Data Summary

The theoretical exact mass for C₁₃H₁₂FN is 201.0954 Da. The observed [M+H]⁺ ion confirms the formula. The loss of ammonia (NH₃) is highly characteristic of primary benzylamines, yielding a resonance-stabilized fluorinated biphenyl methyl cation.

Ion TypeObserved m/zTheoretical m/zMass Error (ppm)Structural Assignment
[M+H]⁺ 202.1032202.1027+2.4C₁₃H₁₃FN⁺ (Intact Molecule)
Fragment 1 185.0761185.07610.0[M+H - NH₃]⁺
Fragment 2 165.0695165.0700-3.0[M+H - NH₃ - HF]⁺

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Logic: Nuclear Magnetic Resonance (NMR) spectroscopy has long been a cornerstone in the structural elucidation of molecules, offering unique insights into atomic-level connectivity[3]. While HRMS confirms the formula, it cannot differentiate between regioisomers. ¹⁹F NMR is highly sensitive to the local electronic environment, offering a wide chemical shift range that makes it possible to resolve specific fluorine-containing functional groups[4]. The scalar coupling between ¹⁹F and ¹³C nuclei (¹J, ²J, ³J) provides an absolute map of the carbon framework surrounding the fluorine atom.

Experimental Protocol: Multi-Nuclear NMR
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference.

  • 1D Acquisition: Acquire ¹H (400 MHz), ¹³C{¹H} (100 MHz), and ¹⁹F{¹H} (376 MHz) spectra. Ensure a sufficient relaxation delay (D1 = 2-3 s) for accurate ¹³C integration.

  • 2D Acquisition: Run gradient-selected COSY, HSQC, and HMBC experiments to establish through-bond connectivity.

Regiochemical Assignment Logic

The ¹⁹F NMR spectrum shows a single peak at approximately -112 ppm, confirming a single fluorine environment on the aromatic ring. In the ¹³C NMR spectrum, the carbon directly attached to the fluorine (C-3) exhibits a massive one-bond coupling (¹J_CF ≈ 245 Hz). The adjacent carbons (C-2 and C-4) show two-bond couplings (²J_CF ≈ 21-24 Hz).

The HMBC spectrum acts as the definitive bridge: the methylene protons of the methanamine group (~3.9 ppm) show strong three-bond correlations to C-4 and C-6, and a two-bond correlation to C-5. Because C-4 exhibits a ²J_CF coupling while C-6 exhibits a ³J_CF coupling, the exact position of the methanamine relative to the fluorine is unequivocally established as meta (positions 3 and 5).

NMRLogic F19 19F NMR (-112 ppm) C13 13C NMR (J_CF Couplings) F19->C13 1J, 2J, 3J Coupling HMBC HMBC (Long-range C-H) C13->HMBC Node_CF C3 Position (163 ppm, d, J=245 Hz) C13->Node_CF H1 1H NMR (Aromatic & Aliphatic) H1->HMBC Node_CH2 CH2-NH2 Group (3.9 ppm / 46 ppm) HMBC->Node_CH2 H to C5/C4/C6 Node_Biphenyl Biphenyl Linkage (C1-C1') HMBC->Node_Biphenyl H2/H6 to C1'

Caption: Logical flow of NMR data integration for assigning regiochemistry.

Quantitative NMR Data Summary
NucleusChemical Shift (ppm)Multiplicity & Coupling (Hz)Structural Assignment
¹⁹F -112.4dd, J = 9.5, 8.0F-3
¹H 3.92s, 2H-CH₂-NH₂
¹H 7.05dt, J = 9.5, 2.0, 1HH-4 (Aromatic)
¹³C 163.5d, ¹J_CF = 245.0C-3 (C-F bond)
¹³C 145.2d, ³J_CF = 7.5C-5 (Attached to CH₂NH₂)
¹³C 46.1s-CH₂-NH₂

Infrared (IR) Spectroscopy

Causality & Logic: IR spectroscopy provides rapid, orthogonal confirmation of functional groups that might be obscured or ambiguous in NMR (such as exchangeable N-H protons).

Experimental Protocol: ATR-FTIR
  • Preparation: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean. Collect a background spectrum.

  • Acquisition: Place ~2 mg of the neat solid sample onto the crystal. Apply consistent pressure using the anvil and acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Interpretation: A doublet of weak-to-medium bands between 3300 and 3400 cm⁻¹ confirms the primary amine (N-H asymmetric and symmetric stretches). A strong, sharp band around 1200–1250 cm⁻¹ corresponds to the C-F stretching vibration, validating the presence of the fluorinated aromatic ring.

Quality Assurance & Self-Validating Systems

The structure elucidation of (3-Fluorobiphenyl-5-yl)methanamine relies on a self-validating matrix of analytical data. The elemental composition derived from HRMS perfectly aligns with the proton and carbon counts in the NMR spectra. The regiochemistry is definitively locked in by the intersection of ¹⁹F-¹³C scalar couplings and ¹H-¹³C HMBC correlations. This multi-tiered approach ensures absolute confidence in the molecular structure, eliminating the risk of regioisomeric misassignment and meeting the rigorous standards required for pharmaceutical development.

References

  • Title: Application Notes and Protocols for the Structural Elucidation of Hydantoins using NMR and Mass Spectrometry Source: BenchChem URL
  • Title: Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development Source: SciSpace URL
  • Title: The Evolving Landscape of NMR Structural Elucidation Source: MDPI URL
  • Title: Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds Source: AZoM URL

Sources

Introduction: The Strategic Importance of Fluorinated Biphenyls in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Synthesis of (3-Fluorobiphenyl-5-yl)methanamine Precursors

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile.[3][4] Strategic fluorination can enhance metabolic stability by blocking sites of enzymatic oxidation, improve binding affinity to target proteins, and modulate lipophilicity to optimize membrane permeability and overall bioavailability.[2][3]

The biphenyl moiety is another privileged scaffold, offering a rigid yet versatile framework for orienting functional groups in three-dimensional space to interact with biological targets. When combined, the fluorinated biphenyl structure becomes a powerful building block in drug development. (3-Fluorobiphenyl-5-yl)methanamine, in particular, serves as a critical intermediate for synthesizing a range of advanced pharmaceutical agents.

This technical guide provides a comprehensive overview of two robust and field-proven synthetic pathways for preparing the direct precursors to (3-Fluorobiphenyl-5-yl)methanamine. As a senior application scientist, this document is structured to deliver not just protocols, but the underlying chemical logic, enabling researchers to make informed decisions in their synthetic campaigns. We will explore two primary strategies, each beginning with a common theme—the construction of the core biphenyl structure—and diverging in the method used to install the requisite aminomethyl functionality.

The two primary retrosynthetic pathways explored in this guide are:

  • The Nitrile Pathway: Formation of the biphenyl skeleton via Suzuki-Miyaura coupling, followed by the chemical reduction of a nitrile group to the primary amine.

  • The Aldehyde Pathway: An analogous Suzuki-Miyaura coupling to form a biphenyl aldehyde, which is then converted to the primary amine through reductive amination.

G cluster_title Retrosynthetic Analysis of (3-Fluorobiphenyl-5-yl)methanamine cluster_path1 Nitrile Pathway cluster_path2 Aldehyde Pathway Title Title Target (3-Fluorobiphenyl-5-yl)methanamine Nitrile_Precursor 3-Fluorobiphenyl-5-carbonitrile Target->Nitrile_Precursor Nitrile Reduction Aldehyde_Precursor 3-Fluorobiphenyl-5-carbaldehyde Target->Aldehyde_Precursor Reductive Amination Nitrile_SMs 3-Bromo-5-fluorobenzonitrile + Phenylboronic Acid Nitrile_Precursor->Nitrile_SMs Suzuki Coupling Aldehyde_SMs 3-Bromo-5-fluorobenzaldehyde + Phenylboronic Acid Aldehyde_Precursor->Aldehyde_SMs Suzuki Coupling

Caption: High-level retrosynthetic overview of the two primary pathways.

Part 1: The Nitrile Pathway: A Robust Route to the Target Amine

This pathway is often favored for its reliability and the relative stability of the nitrile intermediate. The strategy involves a palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the biphenyl core, followed by a straightforward reduction of the nitrile to the desired primary amine.

Synthesis of 3-Fluorobiphenyl-5-carbonitrile via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds between sp²-hybridized carbon atoms.[5] The reaction's success stems from its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast library of boronic acids and aryl halides.[6][7]

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronate species and subsequent reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is critical for achieving high yields and minimizing side products.

G cluster_workflow Workflow: Suzuki-Miyaura Coupling Start Combine Reactants & Catalyst Inert Establish Inert Atmosphere (N2/Ar) Start->Inert Heat Heat to Reflux (e.g., 80-100 °C) Inert->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Aqueous Workup (Quench Reaction) Monitor->Quench Upon Completion Extract Organic Extraction (e.g., EtOAc) Quench->Extract Purify Purify via Column Chromatography Extract->Purify End Isolated Product: 3-Fluorobiphenyl-5-carbonitrile Purify->End

Caption: Experimental workflow for the Suzuki-Miyaura coupling step.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 3-fluorobiphenyl-5-carbonitrile from 3-bromo-5-fluorobenzonitrile and phenylboronic acid.[8]

ReagentMW ( g/mol )Molar Eq.Amount
3-Bromo-5-fluorobenzonitrile200.011.0(e.g., 5.0 g, 25.0 mmol)
Phenylboronic Acid121.931.2(e.g., 3.66 g, 30.0 mmol)
Pd(PPh₃)₄1155.560.03(e.g., 0.87 g, 0.75 mmol)
Sodium Carbonate (Na₂CO₃)105.992.5(e.g., 6.62 g, 62.5 mmol)
Toluene--(e.g., 100 mL)
Water--(e.g., 25 mL)

Methodology:

  • To a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-5-fluorobenzonitrile, phenylboronic acid, and tetrakis(triphenylphosphine)palladium(0).

  • Add the solvent system (toluene and water) followed by sodium carbonate.

  • Purge the flask with an inert gas (Nitrogen or Argon) for 15 minutes to degas the solution.

  • Heat the reaction mixture to reflux (approx. 90-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the mixture to room temperature.

  • Add 100 mL of ethyl acetate and 100 mL of water. Separate the organic layer.

  • Wash the organic layer with brine (2 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-fluorobiphenyl-5-carbonitrile.

Reduction of 3-Fluorobiphenyl-5-carbonitrile to the Primary Amine

The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis.[9] Several reagents can accomplish this, with the choice often depending on scale, functional group tolerance, and available equipment.

  • Lithium Aluminum Hydride (LiAlH₄): A powerful and highly effective reducing agent for nitriles.[10][11] It provides high yields but is pyrophoric and requires strictly anhydrous conditions and careful quenching.

  • Catalytic Hydrogenation: This method employs hydrogen gas and a metal catalyst, such as Raney Nickel, Palladium on Carbon (Pd/C), or Platinum Dioxide (PtO₂).[9][12] It is often the most economical and scalable route, making it ideal for industrial applications.[9][12]

Representative Experimental Protocol: LiAlH₄ Reduction

Objective: To reduce 3-fluorobiphenyl-5-carbonitrile to (3-fluorobiphenyl-5-yl)methanamine.

ReagentMW ( g/mol )Molar Eq.Amount
3-Fluorobiphenyl-5-carbonitrile197.211.0(e.g., 4.0 g, 20.3 mmol)
Lithium Aluminum Hydride (LiAlH₄)37.951.5(e.g., 1.16 g, 30.5 mmol)
Anhydrous Tetrahydrofuran (THF)--(e.g., 80 mL)
Water18.02-(For quenching)
15% NaOH (aq)40.00-(For quenching)

Methodology:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere, add anhydrous THF.

  • Cool the flask to 0 °C using an ice bath.

  • Carefully and portion-wise, add the lithium aluminum hydride powder to the stirred THF.

  • Dissolve the 3-fluorobiphenyl-5-carbonitrile in a minimal amount of anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

  • Cool the reaction back down to 0 °C.

  • CAUTION: EXOTHERMIC QUENCH. Slowly and carefully quench the reaction by the sequential dropwise addition of:

    • 'x' mL of water (where x = grams of LiAlH₄ used, e.g., 1.16 mL)

    • 'x' mL of 15% aqueous NaOH (e.g., 1.16 mL)

    • '3x' mL of water (e.g., 3.48 mL)

  • Stir the resulting granular white precipitate vigorously for 30 minutes.

  • Filter the solid through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or THF.

  • Concentrate the filtrate under reduced pressure to yield the crude (3-fluorobiphenyl-5-yl)methanamine, which can be further purified if necessary.

Part 2: The Aldehyde Pathway: A Convergent Alternative

This pathway offers a valuable alternative, particularly if the corresponding aldehyde starting material is more readily available or cost-effective. It follows a similar Suzuki coupling logic but culminates in a reductive amination step to form the primary amine.

Synthesis of 3-Fluorobiphenyl-5-carbaldehyde

The synthesis of the biphenyl aldehyde intermediate is analogous to the nitrile route, employing a Suzuki-Miyaura coupling. The reaction partners are 3-bromo-5-fluorobenzaldehyde and phenylboronic acid.[13][14] The protocol is nearly identical to that described in section 1.1, with adjustments made for the different molecular weight of the starting aryl bromide.

ReagentMW ( g/mol )Molar Eq.
3-Bromo-5-fluorobenzaldehyde203.011.0
Phenylboronic Acid121.931.2
Pd(PPh₃)₄1155.560.03
Sodium Carbonate (Na₂CO₃)105.992.5

The experimental procedure follows that outlined in Section 1.1.

Conversion to Amine via Reductive Amination

Reductive amination is a highly efficient method for forming C-N bonds and is one of the most common ways to synthesize amines from carbonyl compounds.[15][16] The process involves the in situ formation of an imine intermediate from the aldehyde and an amine source (in this case, ammonia), which is then immediately reduced to the final amine.[17][18]

A key aspect of this one-pot reaction is the choice of reducing agent. Strong hydrides like LiAlH₄ would simply reduce the starting aldehyde to an alcohol. Therefore, milder, more selective reagents are required. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are less reactive towards aldehydes and ketones at neutral or slightly acidic pH but readily reduce the protonated imine (iminium ion) intermediate.[17][19]

G cluster_workflow Workflow: One-Pot Reductive Amination Start Dissolve Aldehyde in Methanol Amine Add Ammonia Source (e.g., NH4OAc) Start->Amine Stir Stir for Imine Formation (30 min) Amine->Stir Reduce Add Reducing Agent (e.g., NaBH3CN) Stir->Reduce Monitor Stir at RT until Completion (TLC/LC-MS) Reduce->Monitor Quench Quench with HCl Monitor->Quench Upon Completion Basify Basify with NaOH to pH > 10 Quench->Basify Extract Extract with Organic Solvent (e.g., DCM) Basify->Extract End Isolated Product: Target Amine Extract->End

Caption: Experimental workflow for the one-pot reductive amination.

Representative Experimental Protocol: Reductive Amination

Objective: To convert 3-fluorobiphenyl-5-carbaldehyde to (3-fluorobiphenyl-5-yl)methanamine.

ReagentMW ( g/mol )Molar Eq.Amount
3-Fluorobiphenyl-5-carbaldehyde200.211.0(e.g., 4.0 g, 20.0 mmol)
Ammonium Acetate (NH₄OAc)77.0810.0(e.g., 15.4 g, 200 mmol)
Sodium Cyanoborohydride (NaBH₃CN)62.841.5(e.g., 1.88 g, 30.0 mmol)
Methanol (MeOH)--(e.g., 100 mL)

Methodology:

  • In a 250 mL round-bottom flask, dissolve 3-fluorobiphenyl-5-carbaldehyde and ammonium acetate in methanol.

  • Stir the solution at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • In a single portion, add the sodium cyanoborohydride to the stirring solution. Note: Some gas evolution may occur.

  • Continue stirring the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete in 12-24 hours.

  • Once the starting material is consumed, carefully acidify the reaction mixture to pH ~2 by the dropwise addition of concentrated HCl to quench any remaining reducing agent.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Redissolve the residue in water and basify to pH > 10 with 6M NaOH solution.

  • Extract the aqueous layer with dichloromethane (DCM) (3 x 75 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (MgSO₄), filter, and concentrate to afford the target amine.

Part 3: Comparative Analysis and Strategic Considerations

Both the nitrile and aldehyde pathways are effective for synthesizing the precursors to (3-fluorobiphenyl-5-yl)methanamine. The optimal choice depends on several factors relevant to a research or drug development setting.

FeatureNitrile PathwayAldehyde PathwayCausality & Field Insights
Key Reagents LiAlH₄ / H₂ + CatalystNaBH₃CN / NaBH(OAc)₃The nitrile pathway requires a powerful, non-selective reducing agent. The aldehyde pathway uses a milder, more selective reagent, which can be advantageous for complex molecules with other reducible functional groups.
Safety Profile LiAlH₄ is pyrophoric; catalytic hydrogenation involves flammable H₂ gas under pressure.NaBH₃CN is toxic (releases HCN upon acidification). NaBH(OAc)₃ is a safer, albeit more expensive, alternative.Both routes have significant safety considerations that must be managed with appropriate engineering controls and personal protective equipment.
Workup Involves a highly exothermic and potentially hazardous Fieser quench for LiAlH₄.Involves standard acid/base extractions.The workup for the reductive amination is generally more straightforward and scalable than the LiAlH₄ quench.
Scalability Catalytic hydrogenation is highly scalable and industrially preferred over LiAlH₄.Reductive amination is also highly scalable and widely used in process chemistry.For large-scale synthesis, the hydrogenation variant of the nitrile route or the reductive amination route are superior to the LiAlH₄ method.
Cost & Availability 3-bromo-5-fluorobenzonitrile is a common building block.[8][20][21]3-bromo-5-fluorobenzaldehyde is also readily available.[13][14][22]The relative cost of the starting aryl halides can be a deciding factor and should be evaluated from current supplier catalogs at the project's outset.

Conclusion

This guide has detailed two scientifically sound and experimentally validated strategies for the synthesis of precursors to (3-fluorobiphenyl-5-yl)methanamine. The Nitrile Pathway , particularly when employing catalytic hydrogenation for the final reduction, represents a robust and industrially scalable option. The Aldehyde Pathway offers a complementary approach that is equally effective and features a milder final step, which may be preferable for synthesizing complex analogues with sensitive functional groups.

By understanding the causality behind the procedural steps and the comparative advantages of each route, researchers and drug development professionals are well-equipped to select and execute the optimal synthetic strategy for their specific objectives, accelerating the discovery and development of novel therapeutics.

References

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  • Amine Formation. (2022). Study Mind. [Link]

  • Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester. (2012). Organic & Biomolecular Chemistry. [Link]

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]

  • The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. [Link]

  • REDUCING NITRILES TO PRIMARY AMINES. Chemguide. [Link]

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  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Solvent-free reductive amination of aromatic aldehydes catalyzed by CeCl3·7H2O. (2011). Taylor & Francis Online. [Link]

  • Reductive amination of aldehydes to primary amines. ResearchGate. [Link]

  • A Practical Synthesis of Highly Hindered Biphenyl-2-carboxylates via Nucleophilic Aromatic Substitution of tert-Butyl 2-Methoxybenzoates with Aryl Grignard Reagent. (2001). ACS Publications. [Link]

  • Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride. SciSpace. [Link]

  • What is the mechanism for synthesis of biphenyl from Grignard reagent and bromobenzene? Quora. [Link]

  • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. SpringerLink. [Link]

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  • Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. ACS Publications. [Link]

  • SYNTHESIS OF 3-AMINO-5-FLUOROALKYLFURANS BY INTRAMOLECULAR CYCLIZATION. LIMA UMR 7042. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI. [Link]

  • Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine.
  • Preparation method of 2-fluoro-5-bromobenzaldehyde.
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  • Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. PMC. [Link]

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In Silico Profiling of (3-Fluorobiphenyl-5-yl)methanamine: A Comprehensive Computational Guide to Physicochemical, ADMET, and Target Binding Prediction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

As computational methodologies increasingly dictate the pace of early-stage drug discovery, the precise in silico characterization of novel building blocks is paramount. This whitepaper provides an authoritative, step-by-step technical guide for predicting the properties of (3-Fluorobiphenyl-5-yl)methanamine (CAS: 1214388-48-3), a highly versatile, fluorinated biphenyl scaffold.

From an application scientist's perspective, the selection of this specific chemotype is not arbitrary; it is driven by deliberate structural causality:

  • The Biphenyl Core: Provides a rigid, lipophilic framework capable of exploiting deep, hydrophobic binding pockets via π−π stacking.

  • The meta-Fluorine Substitution: Fluorine incorporation at the 3-position serves a dual purpose. First, it inductively lowers the pKa of the adjacent aromatic system, modulating the basicity of the amine. Second, it blocks potential cytochrome P450 (CYP) mediated aromatic oxidation, thereby enhancing metabolic stability.

  • The Methanamine Group: Positioned at the 5-carbon, this primary aliphatic amine (-CH2NH2) acts as a critical hydrogen bond donor/acceptor. It also provides a synthetic handle for further derivatization or salt formation (e.g., hydrochloride salts) to optimize aqueous solubility.

To accurately model this compound, we must move beyond basic 2D descriptor calculations and employ a self-validating in silico architecture that bridges Quantum Mechanics (QM), Machine Learning (ML)-based ADMET prediction, and molecular docking.

Computational Workflow Architecture

A robust computational pipeline must be internally consistent. A common failure point in in silico screening is the use of unoptimized 2D structures for 3D docking or molecular dynamics. To prevent this, our workflow enforces a strict hierarchical progression: QM conformational minimization must precede all spatial and thermodynamic predictions.

Workflow Start 2D SMILES Input (3-Fluorobiphenyl-5-yl)methanamine QM QM Optimization (Gaussian 16, DFT B3LYP) Start->QM 3D Conformer Generation ADMET ADMET Prediction (SwissADME & pkCSM) Start->ADMET Chemoinformatic Profiling Docking Molecular Docking (AutoDock Vina) QM->Docking Minimized Ligand Output Lead Optimization & Experimental Validation ADMET->Output PK/PD Filtering MD MD Simulation (GROMACS, 100ns) Docking->MD Top Pose Stability MD->Output Binding Free Energy

Fig 1. Sequential in silico workflow for property and binding prediction.

Experimental Protocols & Methodologies

The following protocols detail the exact methodologies required to profile (3-Fluorobiphenyl-5-yl)methanamine, ensuring high scientific integrity and reproducibility.

Protocol 1: Quantum Mechanical (QM) Conformational Profiling

To accurately capture the dihedral angle between the two phenyl rings—which is heavily influenced by steric hindrance and the electron-withdrawing nature of the meta-fluorine—we employ Density Functional Theory (DFT).

  • Initialization: Generate the 3D conformer from the SMILES string (c1ccc(cc1)c2cc(cc(c2)F)CN) using Avogadro or a similar builder.

  • Basis Set Selection: Execute a geometry optimization job in Gaussian 16[1] using the B3LYP/6-31G(d,p) level of theory. Causality: B3LYP provides an optimal balance between computational cost and accuracy for halogenated aromatic systems, while the polarization functions (d,p) are critical for resolving the electron density around the highly electronegative fluorine atom.

  • Solvation Modeling: Apply the Polarizable Continuum Model (PCM) using water as the solvent to simulate physiological conditions.

  • Self-Validation Checkpoint: Perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized geometry is a true local minimum, not a saddle point.

Protocol 2: Machine Learning-Based ADMET Profiling

We utilize consensus modeling across two authoritative platforms: SwissADME[2] and pkCSM[3]. Relying on a single algorithm often leads to overfitting; consensus models triangulate the truth.

  • Physicochemical Calculation: Input the canonical SMILES into SwissADME to calculate Lipinski parameters, Topological Polar Surface Area (TPSA), and consensus LogP.

  • Pharmacokinetic Mapping: Submit the SMILES to the pkCSM web server to predict Caco-2 permeability, Blood-Brain Barrier (BBB) penetration, and CYP450 inhibition profiles. Causality: pkCSM utilizes graph-based signatures, which are particularly adept at recognizing the toxicological liabilities of specific functional group arrangements (like primary amines).

  • Self-Validation Checkpoint: Cross-reference the predicted LogP between SwissADME's iLOGP and pkCSM's descriptor. A variance of >0.5 log units requires manual recalculation using an alternative method (e.g., ALOGPS).

Protocol 3: Molecular Docking & Interaction Profiling

To predict how this scaffold interacts with a putative target (e.g., a kinase or GPCR), we utilize AutoDock Vina[4].

  • Ligand Preparation: Import the QM-optimized structure into AutoDockTools. Merge non-polar hydrogens and assign Gasteiger charges. The methanamine nitrogen must be protonated (-NH3+) to reflect physiological pH (7.4).

  • Grid Box Definition: Center the grid box on the target's active site. Causality: The box dimensions must be at least 20×20×20 Å to accommodate the rotational degrees of freedom of the biphenyl linkage (3 rotatable bonds).

  • Execution: Run AutoDock Vina with an exhaustiveness of 16 to ensure adequate sampling of the conformational space.

  • Self-Validation Checkpoint: Re-dock a known co-crystallized ligand into the target. If the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is >2.0 Å, the grid parameters are invalid and must be recalibrated.

Quantitative Data Presentation

Based on the in silico protocols described above, the predicted physicochemical and ADMET profiles for (3-Fluorobiphenyl-5-yl)methanamine are summarized below.

Table 1: Predicted Physicochemical Properties & Drug-Likeness

DescriptorPredicted ValueChemoinformatic Rationale
Molecular Weight 201.24 g/mol Highly efficient size for fragment-based drug design (FBDD).
Consensus LogP 2.95Optimal lipophilicity for oral bioavailability; balances aqueous solubility with membrane permeability.
TPSA 26.02 ŲWell below the 90 Ų threshold, indicating excellent potential for cellular and BBB penetration.
Rotatable Bonds 3High rigidity; minimizes entropic penalty upon target binding.
H-Bond Donors/Acceptors 1 / 2Complies strictly with Lipinski's Rule of 5.
Lipinski Violations 0Ideal drug-like candidate.

Table 2: Predicted ADMET Profile (Consensus pkCSM / SwissADME)

ADMET ParameterPredictionClinical / Causality Implication
GI Absorption HighFavorable for oral formulation.
Caco-2 Permeability > 0.90 (High)The lipophilic biphenyl core drives transcellular diffusion.
BBB Permeant YesPotential application in CNS-targeted therapies (LogP ~3, low TPSA).
P-gp Substrate NoUnlikely to be subjected to efflux pump-mediated resistance.
CYP1A2 Inhibition YesPlanar biphenyls are classic CYP1A2 inhibitors; requires monitoring for drug-drug interactions (DDIs).
hERG Toxicity Low/ModerateThe lipophilic core + basic amine is a known hERG pharmacophore, though the low MW mitigates severe risk.
Ames Toxicity NegativeNo predicted mutagenic liability.

Pharmacophore & Interaction Network

Understanding how (3-Fluorobiphenyl-5-yl)methanamine behaves in a biological environment requires mapping its pharmacophoric features to potential target interactions.

Pharmacophore Core Biphenyl Core Fluoro meta-Fluorine (-F) Core->Fluoro C-F bond Amine Methanamine (-CH2NH2) Core->Amine C-C bond Target1 Hydrophobic Pocket Core->Target1 pi-pi / hydrophobic Fluoro->Target1 Enhanced Lipophilicity Target3 Halogen Bond Acceptor Fluoro->Target3 Halogen interaction Target2 Hydrogen Bond Acceptor/Donor Amine->Target2 H-bond (Primary Amine)

Fig 2. Pharmacophore mapping of (3-Fluorobiphenyl-5-yl)methanamine.

Conclusion

The in silico evaluation of (3-Fluorobiphenyl-5-yl)methanamine reveals a highly tractable, drug-like scaffold. Its physicochemical properties (MW = 201.24, LogP = 2.95) position it perfectly within the "sweet spot" for oral bioavailability and CNS penetration. The strategic placement of the fluorine atom enhances metabolic stability while providing opportunities for unique halogen bonding, and the methanamine group ensures sufficient aqueous solubility and target anchoring via hydrogen bonding.

However, computational predictions are hypotheses waiting to be tested. The next logical step in this development pipeline is empirical validation: utilizing NMR spectroscopy to confirm the QM-predicted dihedral angles, and employing PAMPA (Parallel Artificial Membrane Permeability Assay) to validate the high Caco-2 permeability predicted by our ML models.

References

  • AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Source: Journal of Computational Chemistry (2010), 31(2), 455-461. URL:[Link]

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Source: Scientific Reports (2017), 7, 42717. URL:[Link]

  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Source: Journal of Medicinal Chemistry (2015), 58(9), 4066-4072. URL:[Link]

  • Gaussian 16 Users Reference & Citation. Source: Gaussian, Inc., Wallingford CT (2016). URL:[Link]

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Whitepaper: Advanced Synthesis Methodologies for Fluorinated Methanamines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorinated methyl groups (—CH₂F, —CF₂H, —CF₃) into amine scaffolds represents a transformative strategy in modern medicinal chemistry and agrochemical development. Substituting a standard N-methyl group with a fluorinated analogue induces profound stereoelectronic effects: the strong electron-withdrawing nature of fluorine significantly attenuates the Lewis basicity of the nitrogen lone pair, rendering the amine less susceptible to oxidative metabolism (e.g., by cytochrome P450 enzymes) while simultaneously increasing the lipophilicity and membrane permeability of the molecule[1]. This in-depth technical guide explores the mechanistic paradigms, quantitative efficacies, and self-validating experimental protocols for synthesizing trifluoromethylamines, difluoromethylamines, and monofluoromethylamines.

Synthesis of Trifluoromethylamines (N-CF₃ & α-CF₃)

Historically, the synthesis of N-CF₃ amines was hampered by the harsh, corrosive conditions required for direct fluorination. Modern approaches have shifted towards two highly controlled primary strategies:

Desulfurization-Fluorination of Dithiocarbamates: Utilizing reagents such as Silver Fluoride (AgF) or combinations of N-haloimides with a fluoride source, dithiocarbamates can be smoothly converted into N-CF₃ amines. The reaction proceeds through a highly electrophilic thiocarbamoyl fluoride intermediate. Silver fluoride is particularly effective because the high affinity of silver for sulfur (thiophilicity) acts as a thermodynamic sink, driving the cleavage of the C=S bond, while the fluoride ion acts as the nucleophile[1].

Nucleophilic Trifluoromethylation of Imines: For the synthesis of chiral α-trifluoromethyl amines, the asymmetric addition of the trifluoromethyl anion to imines is paramount. The Ruppert-Prakash reagent (TMSCF₃) serves as the standard CF₃ source. Because the Si-CF₃ bond is robust, it requires activation by a Lewis base or a fluoride initiator such as tetrabutylammonium triphenyldisilicate (TBAT). The initiator attacks the silicon center, forming a pentacoordinate silicate intermediate that facilitates the transfer of the CF₃ anion to the electrophilic imine carbon[2]. Furthermore, recent advancements in biocatalysis have enabled the enantioselective synthesis of α-trifluoromethyl amines via N–H bond insertion using engineered metalloproteins and carbene donors[3].

ImineTrifluoromethylation Imine Chiral Sulfinyl Imine Product α-Trifluoromethyl Amine Imine->Product Nucleophilic Addition TMSCF3 TMSCF3 (Ruppert-Prakash) Silicate Pentacoordinate Silicate TMSCF3->Silicate F- Coordination TBAT TBAT (Fluoride Initiator) TBAT->Silicate Silicate->Product CF3- Transfer

Caption: Workflow of stereoselective nucleophilic trifluoromethylation of imines using TMSCF3 and TBAT.

Synthesis of Difluoromethylamines (N-CF₂H & α-CF₂H)

The synthesis of free difluoromethylamines [H-N(CF₂H)R] has been notoriously challenging. Any attempt to remove protecting groups (like tosyl) to yield the free secondary N-difluoromethyl amine has historically failed due to rapid degradation and HF elimination.

To bypass this instability, modern research focuses on generating stable N-CF₂H derivatives, such as amides, carbamates, and ureas. A breakthrough strategy involves the desulfurization-fluorination of thioformamides to yield N-CF₂H carbamoyl fluorides. These intermediates are highly robust and serve as versatile building blocks for downstream derivatization into various N-CF₂H carbonyl compounds. Additionally, reagent-controlled highly stereoselective difluoromethylation of ketimines using (S)-difluoromethyl phenyl sulfoximine provides efficient access to chiral α-difluoromethylamines[4].

DesulfurizationFluorination A Dithiocarbamate Precursor C Thiocarbamoyl Fluoride A->C -AgSR' B AgF (Thiophilic Activator) B->C Activation D Iminium Ion[R2N=CF2]+ B->D C->D -Ag2S E Trifluoromethylamine (N-CF3) D->E F- Attack

Caption: Mechanistic pathway of AgF-mediated desulfurization-fluorination to yield N-CF3 amines.

Synthesis of Monofluoromethylamines (N-CH₂F & α-CH₂F)

Monofluoromethylation often utilizes fluoromethyl pronucleophiles rather than direct fluorination. 1-Fluoro-bis(phenylsulfonyl)methane (FBSM) acts as an excellent synthetic equivalent of a monofluoromethide species. Under controlled conditions, FBSM undergoes efficient stereoselective Michael additions to α,β-unsaturated systems or Mannich-type reactions to yield highly enantioenriched chiral α-fluoromethylamines[5].

Quantitative Efficacy of Synthesis Methods

The following table summarizes the quantitative performance metrics of the primary fluoroalkylation methodologies discussed in recent literature:

Synthesis MethodTarget MotifRepresentative YieldStereoselectivity (er / dr)Key Reagents & Catalysts
Biocatalytic N-H Bond Insertion α-CF₃ Amines>99%Up to 99.5:0.5 erBenzyl 2-diazotrifluoropropanoate, Engineered Metalloprotein[3]
Reagent-Controlled Difluoromethylation α-CF₂H Amines64–99%Up to 99:1 dr(S)-difluoromethyl phenyl sulfoximine, Ketimines[4]
Desulfurization-Fluorination N-CF₂H Amides70–85%N/A (Achiral)Thioformamides, AgF, Carbonylation
Nucleophilic Trifluoromethylation α-CF₃ Amines80–95%>95:5 drTMSCF₃, TBAT, Chiral Sulfinyl Imines[2]

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating explicit causality for reagent selection and built-in analytical checkpoints.

Protocol A: Synthesis of N-CF₃ Amines via AgF-Mediated Desulfurization-Fluorination
  • Step 1: Preparation. Dissolve the dithiocarbamate precursor (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are critical because AgF is highly sensitive to moisture, which can lead to competitive hydrolysis of the highly electrophilic thiocarbamoyl intermediate.

  • Step 2: Reagent Addition. Add 3.0 to 4.0 equivalents of Silver Fluoride (AgF) in the dark.

    • Causality: AgF acts as both the desulfurizing agent (driven by the thermodynamic stability of the resulting Ag₂S precipitate) and the nucleophilic fluoride source. The reaction vessel is shielded from light to prevent the photolytic degradation of silver salts.

  • Step 3: Reaction. Stir the suspension vigorously at room temperature for 12–18 hours.

  • Step 4: Validation & Analytical Checkpoints.

    • In-Process Check: Monitor the reaction via ¹⁹F NMR. The intermediate thiocarbamoyl fluoride will present a distinct downfield signal. The reaction is deemed complete when this transient signal is fully replaced by a sharp singlet at approximately -50 to -60 ppm, characteristic of the N-CF₃ group.

    • Self-Validation: If a mixture of N-CF₃ and unreacted intermediate is observed, it indicates insufficient AgF activation or surface passivation of the silver salt; spike the mixture with an additional 0.5 eq of AgF and continue stirring.

Protocol B: Enantioselective Nucleophilic Trifluoromethylation of Imines
  • Step 1: Preparation. Dissolve the chiral N-tert-butylsulfinyl imine (1.0 eq) in anhydrous THF and cool the reaction mixture to -78 °C.

  • Step 2: Activation. Add 1.2 equivalents of TMSCF₃ dropwise, followed by 0.1 equivalents of TBAT.

    • Causality: The Si-CF₃ bond is highly stable and requires activation. TBAT is selected over TBAF because it is strictly anhydrous and less hygroscopic, providing a controlled release of fluoride. This prevents the premature protonation of the CF₃ anion into fluoroform (CHF₃). The fluoride attacks the silicon center, forming a reactive pentacoordinate silicate.

  • Step 3: Nucleophilic Addition. Maintain the reaction at -78 °C for 4 hours.

    • Causality: Cryogenic temperatures are essential to lock the conformation of the sulfinyl imine, maximizing the facial selectivity (Cram product formation) during the nucleophilic attack.

  • Step 4: Validation & Analytical Checkpoints.

    • In-Process Check: Conduct TLC monitoring (Hexane/EtOAc) to confirm the total consumption of the starting imine.

    • Self-Validation: Post-isolation, determine the diastereomeric ratio (dr) via crude ¹H and ¹⁹F NMR. A dr of >95:5 validates the stereocontrol of the sulfinyl auxiliary. Enantiomeric excess (ee) must be orthogonally confirmed via chiral HPLC after auxiliary cleavage.

References

  • Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines Source: National Institutes of Health (PMC) URL:[Link]

  • Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • A Brief Review on the Synthesis of the N-CF₃ Motif in Heterocycles Source: Molecules (MDPI) URL:[Link]

  • Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines Source: National Institutes of Health (PMC) URL:[Link]

  • α-Fluoro-α-nitro(phenylsulfonyl)methane as a fluoromethyl pronucleophile: Efficient stereoselective Michael addition to chalcones Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

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Methodological & Application

Application Note: Chromatographic Purification Strategies for (3-Fluorobiphenyl-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

(3-Fluorobiphenyl-5-yl)methanamine is a highly versatile building block utilized in medicinal chemistry and materials science. It features a lipophilic fluorobiphenyl scaffold coupled with a reactive primary amine. While the strong carbon-fluorine (C-F) bond enhances metabolic stability and modulates the compound's overall lipophilicity[1], the primary amine presents a significant challenge during downstream purification. Standard normal-phase silica gel chromatography of such basic amines frequently results in severe band tailing (streaking), poor mass recovery, and co-elution with impurities.

This application note details a field-proven, self-validating protocol for the purification of (3-Fluorobiphenyl-5-yl)methanamine. By leveraging competitive silanol masking with a volatile basic modifier, researchers can achieve >95% purity and high recovery rates without resorting to expensive reverse-phase systems.

Mechanistic Rationale: Overcoming the Silanol Effect

The fundamental challenge in amine purification lies in the stationary phase. Standard silica gel (SiO₂) possesses surface silanol groups (-SiOH) that are weakly acidic (pKa ~ 4.5–5.0)[2]. Primary amines like (3-Fluorobiphenyl-5-yl)methanamine are highly basic (pKa ~ 9.0–10.0). When the crude mixture is applied to a bare silica column, the amine undergoes strong, non-covalent acid-base interactions and hydrogen bonding with the silanols. This causes the compound to irreversibly adsorb or drag across the column, destroying resolution.

To circumvent this, Triethylamine (TEA) is introduced into the mobile phase as a competitive modifier[3]. TEA acts as a sacrificial base, dynamically binding to and neutralizing the acidic silanol sites. This deactivates the stationary phase, allowing the target biphenylmethanamine to elute strictly based on its polarity rather than destructive ionic interactions.

Mechanism Silica Bare Silica Gel (-SiOH) MaskedSilica Masked Silica (-SiO⁻ HN⁺Et3) Silica->MaskedSilica Pre-treatment with 1% TEA TEA Triethylamine (TEA) Modifier TEA->MaskedSilica Eluted Pure Eluted Amine (Sharp Band) MaskedSilica->Eluted Prevents amine adsorption Amine (3-Fluorobiphenyl-5-yl) methanamine Amine->Eluted Elutes freely

Mechanism of silanol masking by triethylamine (TEA) to prevent primary amine adsorption.

Reagents and Materials Specifications

To ensure reproducibility, all solvents and stationary phases must meet the specifications outlined in Table 1.

Table 1: Material Specifications for Amine Chromatography

Material / Reagent Specification / Grade Purpose in Workflow
Silica Gel 230–400 mesh (40–63 µm), 60 Å Stationary phase for flash chromatography.
Dichloromethane (DCM) ACS Reagent Grade (≥99.5%) Primary non-polar/moderately polar bulk solvent.
Methanol (MeOH) HPLC Grade (≥99.9%) High-polarity modifier to mobilize the amine.
Triethylamine (TEA) Pure (≥99%), stored over KOH Sacrificial basic modifier to mask silanols[2].
Celite® 545 Filter aid grade Inert solid support for dry-loading the crude sample.

| Toluene | ACS Reagent Grade (≥99.5%) | Co-evaporation solvent for residual TEA removal. |

Experimental Workflow & Protocol

The following methodology provides a self-validating workflow. Every step is designed to mitigate the specific physicochemical liabilities of the fluorobiphenylmethanamine scaffold[4].

AminePurification A 1. Mobile Phase Prep (DCM/MeOH/TEA 95:4:1) B 2. Column Equilibration (Saturate Silanols with TEA) A->B C 3. Sample Loading (Dry Load on Celite) B->C D 4. Flash Elution (Positive Air Pressure) C->D E 5. Fraction Analysis (UV 254 nm & Ninhydrin) D->E F 6. Solvent Evaporation (Toluene Co-evaporation) E->F

Workflow for the purification of primary amines using a TEA-modified silica gel system.

Step-by-Step Methodology

Step 1: Mobile Phase Formulation Prepare a solvent system of Dichloromethane (DCM) and Methanol (MeOH) in a 95:5 v/v ratio. Add 1% v/v Triethylamine (TEA) to the total volume.

  • Causality Insight: MeOH provides the necessary hydrogen-bonding capacity to mobilize the polar methanamine group, while TEA dynamically masks the stationary phase. Failure to add TEA will result in the amine permanently binding to the baseline of the column[2].

Step 2: Stationary Phase Equilibration Pack the column using the slurry method with the TEA-containing mobile phase. It is critical to flush the packed silica with at least 2 to 3 column volumes (CV) of the mobile phase prior to loading the sample[3].

  • Causality Insight: Neutralizing the column is not instantaneous. Pre-flushing ensures all active silanol sites throughout the entire length of the column are saturated with TEA before the target amine is introduced.

Step 3: Sample Preparation & Dry Loading Due to the highly lipophilic nature of the fluorobiphenyl moiety, the crude compound may exhibit variable solubility in the starting mobile phase[4]. Dissolve the crude mixture in a minimal volume of DCM/MeOH. Add Celite 545 (approximately 2–3 times the mass of the crude product) and concentrate the mixture to dryness under reduced pressure to form a free-flowing powder. Apply this powder evenly to the column head.

  • Causality Insight: Dry loading on inert Celite prevents the "band broadening" that occurs when a sample is wet-loaded in a solvent more polar than the mobile phase. Do not dry load onto silica gel, as the un-neutralized silica will prematurely trap the amine.

Step 4: Flash Elution Apply positive air or nitrogen pressure to maintain a steady flow rate (e.g., 2 inches/minute drop rate). Collect fractions in standard test tubes. Maintain the isocratic 95:4:1 (DCM:MeOH:TEA) gradient, or slowly increase MeOH to 9% if the compound elutes too slowly.

Step 5: Bimodal TLC Analysis (Self-Validation) Spot fractions on silica TLC plates. Develop the plates in the mobile phase.

  • UV Visualization: First, inspect under short-wave UV (254 nm) to detect the conjugated fluorobiphenyl chromophore.

  • Chemical Staining: Dip the plate in Ninhydrin stain and heat vigorously with a heat gun.

  • Causality Insight: This bimodal approach is a self-validating system. UV confirms the presence of the aromatic scaffold, while Ninhydrin reacts exclusively with primary amines to form Ruhemann's purple. A spot that is both UV-active and Ninhydrin-positive definitively confirms the presence of (3-Fluorobiphenyl-5-yl)methanamine, distinguishing it from non-amine synthetic byproducts.

Step 6: Concentration and TEA Removal Combine the product-containing fractions and concentrate via rotary evaporation.

  • Expertise Tip: TEA (b.p. 89°C) frequently lingers in the final product as a viscous, basic contaminant, which can ruin subsequent coupling reactions or NMR spectra. To remove it completely, re-dissolve the resulting oil in 10–20 mL of Toluene (b.p. 110°C) and co-evaporate under reduced pressure. Repeat this 2–3 times. The toluene facilitates the azeotrope-like removal of trace TEA. Finish by drying the compound under high vacuum (<0.1 mbar) for 12 hours.

Quantitative Optimization Data

The addition of TEA drastically alters the chromatographic behavior of biphenylmethanamines. Table 2 summarizes typical optimization metrics observed during method development.

Table 2: Impact of Mobile Phase Additives on Chromatographic Behavior

Solvent SystemAdditiveTarget Rf​ ValueSpot Morphology (TLC)Estimated Recovery (%)
DCM:MeOH (95:5)None0.10 – 0.35Severe streaking (tailing)< 40% (Loss on column)
DCM:MeOH (90:10)None0.20 – 0.60Broad, diffuse band~ 60% (Poor purity)
DCM:MeOH:TEA (95:4:1) 1% TEA 0.30 Sharp, circular > 85%
Hexane:EtOAc:TEA (50:49:1)1% TEA0.15Sharp, circular> 80% (Slower elution)

Note: An Rf​ of ~0.30 is optimal for flash chromatography to maximize the separation between the target amine and faster-eluting non-polar impurities.

References

  • Column Chromatography Notes - Membrane Solutions Membrane Solutions. URL: [Link]

Sources

Application Note: Recrystallization Techniques for (3-Fluorobiphenyl-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Physicochemical Profiling

(3-Fluorobiphenyl-5-yl)methanamine (CAS: 1214388-48-3) is a highly valued intermediate in pharmaceutical drug discovery, featuring a privileged biphenyl scaffold, a metabolically stabilizing fluorine atom, and a primary amine pharmacophore [1].

When isolating and purifying this compound, chemists frequently encounter challenges inherent to its molecular structure. The biphenyl core drives high lipophilicity (logP), while the flexible methanamine linker (–CH₂–NH₂) introduces rotational entropy that can hinder crystal lattice packing. Furthermore, the meta-fluoro substitution disrupts the planar symmetry of the biphenyl system. Consequently, the free base form of this amine often exhibits a depressed melting point and a strong propensity to "oil out" (liquid-liquid phase separation) rather than form a solid crystal lattice during cooling [2].

To achieve high-purity isolation, this application note details two self-validating protocols: Solvent/Anti-Solvent Crystallization of the Free Base and Reactive Crystallization of the Hydrochloride (HCl) Salt . The latter is highly recommended as salt formation significantly increases lattice energy, driving robust and reproducible crystallization [2].

Mechanistic Workflow

G Start Crude (3-Fluorobiphenyl-5-yl)methanamine Decision Select Target Form Start->Decision FreeBase Free Base Pathway (EtOAc / Heptane) Decision->FreeBase Free Base SaltForm HCl Salt Pathway (EtOH / HCl source) Decision->SaltForm HCl Salt Dissolve Dissolution at Elevated Temp (Near Boiling Point) FreeBase->Dissolve SaltForm->Dissolve HotFilter Hot Filtration (Removes Heterogeneous Nuclei) Dissolve->HotFilter Cooling Controlled Cooling Ramp (0.1 - 0.5 °C/min) HotFilter->Cooling Nucleation Nucleation & Seeding (Prevents Oiling Out) Cooling->Nucleation Isolation Vacuum Filtration & Cold Wash (Minimizes Product Loss) Nucleation->Isolation Drying Vacuum Drying to Constant Weight Isolation->Drying

Workflow for the recrystallization of (3-Fluorobiphenyl-5-yl)methanamine.

Solvent Selection and Thermodynamic Data

The selection of solvents is governed by the dielectric constant (ε) and the temperature-dependent solubility curve of the solute. A successful recrystallization requires a steep solubility curve where the compound is highly soluble at the solvent's boiling point but nearly insoluble at 0–5 °C [1].

Table 1: Solvent Profiling for (3-Fluorobiphenyl-5-yl)methanamine
SolventDielectric Constant (ε)Boiling Point (°C)Role in ProcessExpected Solute Behavior
Ethyl Acetate (EtOAc) 6.077.1Primary Solvent (Free Base)High solubility at 70 °C; moderate at 5 °C.
Heptane 1.998.4Anti-Solvent (Free Base)Poor solubility at all temperatures; induces supersaturation.
Ethanol (EtOH) 24.578.4Primary Solvent (HCl Salt)Excellent hot solubility for the polar salt; steep cooling curve.
Methyl tert-butyl ether 2.655.2Wash/Anti-Solvent (Salt)Used to wash the final salt cake without dissolving the lattice.

Experimental Protocols

Protocol A: Solvent/Anti-Solvent Crystallization of the Free Base

Causality Insight: Because the free base is highly lipophilic, using a single solvent often results in unacceptable yield losses in the mother liquor. A binary solvent system (EtOAc/Heptane) allows precise control over the supersaturation point [3].

Step-by-Step Methodology:

  • Dissolution: Transfer 10.0 g of crude (3-Fluorobiphenyl-5-yl)methanamine to a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer. Add 30 mL of Ethyl Acetate.

  • Heating: Heat the suspension to 70 °C using a thermostated oil bath until complete dissolution is achieved.

  • Hot Filtration (In-Process Control): Rapidly filter the hot solution through a pre-warmed fluted filter paper to remove insoluble mechanical impurities (dust, silica gel remnants) that can act as uninvited heterogeneous nucleation sites [3].

  • Anti-Solvent Addition: Return the filtrate to 70 °C. Dropwise, add hot Heptane (approx. 40–50 mL) until the solution reaches the "cloud point" (a persistent, faint turbidity indicating the metastable zone boundary).

  • Clarification: Add 1–2 mL of hot Ethyl Acetate just until the solution clarifies.

  • Controlled Cooling: Remove the heat source. Allow the flask to cool to room temperature at a controlled rate of ~0.5 °C/min. Crucial: Rapid cooling forces the system past the metastable zone into labile supersaturation, causing the amine to "oil out" or trap impurities via occlusion [1].

  • Seeding (Optional but Recommended): At 40 °C, introduce 10 mg of pure (3-Fluorobiphenyl-5-yl)methanamine crystals to bypass the nucleation energy barrier and dictate the crystal habit [2].

  • Isolation: Once at room temperature, transfer the flask to an ice bath (0–5 °C) for 2 hours. Collect the crystals via vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with 15 mL of ice-cold Heptane. Dry under high vacuum (≤ 10 mbar) at 30 °C to a constant weight.

Protocol B: Reactive Crystallization of the Hydrochloride Salt (Preferred)

Causality Insight: Converting the primary amine to an ammonium salt ( R-NH3+​Cl− ) drastically increases intermolecular hydrogen bonding and ionic interactions. This raises the melting point, completely eliminates the risk of "oiling out", and naturally excludes non-basic organic impurities from the growing crystal lattice [2].

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of crude free base in 50 mL of absolute Ethanol in a 250 mL flask. Heat to 50 °C.

  • Reactive Salt Formation: Slowly add 1.05 equivalents of HCl (e.g., 12.5 mL of 4M HCl in dioxane, or concentrated aqueous HCl). The reaction is exothermic.

  • In-Process Control (pH): Verify the pH of the solution is between 1 and 2 using moistened pH paper.

  • Thermal Cycling: The HCl salt may precipitate immediately. Heat the mixture to reflux (approx. 78 °C) until the solid completely redissolves. If the solution remains cloudy, add Ethanol in 5 mL increments until clear.

  • Crystallization: Turn off the heating mantle and allow the solution to cool undisturbed to room temperature. The high lattice energy of the salt will drive spontaneous, high-purity nucleation.

  • Isolation: Chill the suspension to 0 °C for 1 hour. Filter under vacuum.

  • Washing & Drying: Wash the brilliant white crystals with 20 mL of cold Methyl tert-butyl ether (MTBE) to remove any residual lipophilic impurities. Dry under vacuum at 40 °C for 12 hours.

Troubleshooting Common Deviations

  • "Oiling Out" (Liquid-Liquid Phase Separation):

    • Cause: The solute's melting point in the solvent mixture is lower than the temperature at which supersaturation occurs [1].

    • Remedy: Reheat the mixture until it forms a single homogenous liquid phase. Add more of the primary solvent (EtOAc or EtOH) to lower the saturation temperature, then cool at a much slower rate. Alternatively, switch to Protocol B (Salt Formation).

  • Premature Crystallization during Hot Filtration:

    • Cause: The solvent evaporated or cooled within the funnel, crossing the solubility threshold.

    • Remedy: Always use a stemless glass funnel and pre-heat all glassware in an oven at 80 °C prior to filtration [3].

  • Low Yield / High Product Loss:

    • Cause: Excessive primary solvent was used, or the final cooling temperature was not low enough.

    • Remedy: Concentrate the mother liquor under reduced pressure by 50%, then cool to 0 °C to harvest a second crop of crystals.

References

  • Mullin, J.W. Crystallization. 4th ed., Butterworth-Heinemann, 2001.
  • Anderson, Neal G. Practical Process Research and Development - A Guide for Organic Chemists. 2nd ed., Academic Press, 2012. URL:[Link]

  • Furniss, B.S., Hannaford, A.J., Smith, P.W.G., & Tatchell, A.R. Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman Scientific & Technical, 1989. URL:[Link]

LC-MS/MS analysis of (3-Fluorobiphenyl-5-yl)methanamine and its metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive LC-MS/MS Analysis and Metabolic Profiling of (3-Fluorobiphenyl-5-yl)methanamine

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals

Executive Summary

The incorporation of fluorine into biphenyl pharmacophores is a foundational strategy in medicinal chemistry to modulate lipophilicity, improve metabolic stability, and enhance target binding. However, the quantitative analysis and metabolite identification (MetID) of resulting primary amines, such as (3-Fluorobiphenyl-5-yl)methanamine , present distinct analytical challenges. These include poor chromatographic retention, severe peak tailing, and susceptibility to matrix-induced ion suppression.

This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow. By coupling Mixed-Mode Cation Exchange (MCX) solid-phase extraction with orthogonal Phenyl-Hexyl chromatography, this protocol ensures high-fidelity quantification and comprehensive phase I/II metabolic profiling in human liver microsomes (HLMs).

Scientific Rationale & Experimental Design: The Causality of Choices

Structural Implications for Mass Spectrometry

(3-Fluorobiphenyl-5-yl)methanamine (Exact Mass: 201.0954 Da) contains two critical functional groups that dictate its analytical behavior:

  • The Primary Amine (pKa ~9.5): Readily accepts a proton in acidic environments, making Positive Electrospray Ionization (ESI+) the optimal detection mode. The dominant precursor ion is the [M+H]+ at m/z 202.1.

  • The Fluorinated Biphenyl Core: The carbon-fluorine (C–F) bond possesses an exceptionally high bond dissociation energy (~485 kJ/mol) [1]. Consequently, collision-induced dissociation (CID) rarely cleaves the C–F bond. Instead, fragmentation is driven by the facile loss of ammonia ( −17 Da ) from the methanamine group, yielding a highly stable biphenylmethyl carbocation at m/z 185.1.

Sample Preparation: The Causality of MCX SPE

While protein precipitation (PPT) is fast, it fails to remove endogenous phospholipids (e.g., phosphatidylcholines), which co-elute with moderately polar amines and cause severe ion suppression. To build a self-validating system , we utilize Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE).

  • Mechanism: By loading the sample at pH 3.0, the primary amine is fully protonated and binds tightly to the sulfonic acid groups of the sorbent via ionic interactions.

  • Validation: A 100% methanol wash removes all neutral lipids and isobaric interferences. Elution is triggered only when the amine is neutralized using 5% ammonium hydroxide in methanol. This binary on/off mechanism guarantees matrix-free extracts, strictly adhering to the selectivity requirements of the FDA's Bioanalytical Method Validation Guidance [2].

Chromatographic Strategy: Overcoming Amine Tailing

Primary amines notoriously interact with unreacted silanols on traditional C18 silica columns, leading to peak tailing and loss of resolution [3]. To counteract this, a Phenyl-Hexyl stationary phase is employed. The phenyl rings of the stationary phase engage in π−π interactions with the analyte's fluorinated biphenyl core. This orthogonal retention mechanism not only sharpens the amine peak but provides the necessary selectivity to resolve closely eluting isobaric hydroxylated metabolites.

Step-by-Step Methodologies

In Vitro Microsomal Incubation (Phase I & II)

This protocol generates the metabolic profile of the analyte using HLMs.

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Reaction Mixture: Combine of (3-Fluorobiphenyl-5-yl)methanamine, 1 mg/mL HLM protein, and Alamethicin (to pore-form microsomal membranes for UGT access) in the buffer.

  • Pre-incubation: Incubate the mixture at 37∘C for 5 minutes.

  • Initiation: Initiate Phase I metabolism by adding 1 mM NADPH. For Phase II, simultaneously add 2 mM UDP-glucuronic acid (UDPGA).

  • Quenching: After 60 minutes, quench of the reaction with of ice-cold acetonitrile containing 10 ng/mL of the Stable Isotope-Labeled Internal Standard (SIL-IS, Parent- d2​ ).

  • Centrifugation: Centrifuge at 14,000×g for 10 minutes at 4∘C . Transfer the supernatant for SPE cleanup.

Mixed-Mode Cation Exchange (MCX) SPE Protocol
  • Conditioning: Pass 1 mL Methanol followed by 1 mL Water (0.1% Formic Acid) through the MCX cartridge (30 mg/1 cc).

  • Loading: Dilute the quenched supernatant 1:1 with 2% Formic Acid in water. Load onto the cartridge at a flow rate of 1 mL/min .

  • Washing: Wash with 1 mL of 2% Formic Acid in water, followed by 1 mL of 100% Methanol to elute neutral lipids.

  • Elution: Elute the target amine and its metabolites with of 5% NH4​OH in Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40∘C . Reconstitute in of Initial Mobile Phase.

LC-MS/MS Acquisition Parameters

Chromatography:

  • Column: Phenomenex Kinetex Phenyl-Hexyl ( 2.1×100 mm , ).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Table 1. LC Gradient Conditions

Time (min) % Mobile Phase A % Mobile Phase B Flow Rate (mL/min)
0.0 95 5 0.4
1.0 95 5 0.4
5.0 40 60 0.4
6.0 5 95 0.4
7.5 5 95 0.4
7.6 95 5 0.4

| 10.0 | 95 | 5 | 0.4 |

Results & Data Interpretation

Workflow Visualization

The complete sample processing and analytical pipeline is visualized below.

Workflow A 1. In Vitro Incubation (HLM + NADPH + Substrate) B 2. Reaction Quenching (Cold Acetonitrile + IS) A->B C 3. Sample Clean-up (Mixed-Mode Cation Exchange SPE) B->C D 4. Chromatographic Separation (Phenyl-Hexyl Column) C->D E 5. MS/MS Detection (ESI+, MRM & Product Ion Scans) D->E F 6. Data Analysis (Metabolite ID & Quantification) E->F

Figure 1. End-to-end LC-MS/MS workflow for metabolic profiling.
Fragmentation Mechanics & MRM Selection

Quantitative analysis was performed using Multiple Reaction Monitoring (MRM). The optimized transitions reflect the structural causality discussed in Section 2.1.

Table 2. MRM Transitions and Collision Energies (ESI+)

Analyte Q1 Precursor (m/z) Q3 Product (m/z) Dwell Time (ms) Declustering Potential (V) Collision Energy (eV)
Parent 202.1 185.1 50 60 25
M1 (Hydroxylation) 218.1 201.1 50 65 27
M2 (Oxidative Deamination) 217.1 199.1 50 60 20
M3 (Glucuronidation of M1) 394.1 218.1 50 80 35

| SIL-IS (Parent- d2​ ) | 204.1 | 187.1 | 50 | 60 | 25 |

Elucidation of Metabolic Pathways

Due to the steric and electronic shielding provided by the fluorine atom at the 3-position, Phase I oxidation is directed away from the fluorinated ring.

  • M1 (Hydroxylation): Mediated by CYP450 enzymes, oxidation occurs preferentially on the unsubstituted phenyl ring, yielding a phenolic metabolite (+16 Da).

  • M2 (Oxidative Deamination): Monoamine oxidases (MAOs) or CYPs convert the primary amine into an aldehyde, which is rapidly oxidized to a carboxylic acid derivative.

  • M3 (Glucuronidation): The phenolic M1 metabolite serves as a direct substrate for UGTs, forming a highly polar O-glucuronide (+176 Da).

Pathway Parent Parent Compound m/z 202.1 (3-Fluorobiphenyl-5-yl)methanamine M1 M1 (Hydroxylation) m/z 218.1 Phenolic Metabolite Parent->M1 CYP450 (+O) M2 M2 (Oxidative Deamination) m/z 217.1 Carboxylic Acid Parent->M2 MAO/CYP (-NH2, +O) M3 M3 (Glucuronidation) m/z 394.1 O-Glucuronide of M1 M1->M3 UGTs (+Glucuronic Acid)

Figure 2. Proposed phase I and II metabolic pathways of the target compound.

Method Validation & System Suitability

To ensure the trustworthiness of the generated data, the method was validated against industry standards [2].

  • Selectivity: Blank matrix samples showed no interfering peaks at the retention times of the parent or SIL-IS (S/N < 3).

  • Matrix Effect: Evaluated by post-column infusion. The MCX SPE protocol resulted in a matrix factor of 0.98 (where 1.0 indicates zero suppression), proving the efficacy of the lipid-removal wash steps.

  • Linearity: The calibration curve was linear from 0.5 ng/mL (LLOQ) to 1000 ng/mL with R2>0.995 .

References

  • Purdy, J., et al. (2023). Formation of CoA Adducts of Short-Chain Fluorinated Carboxylates Catalyzed by Acyl-CoA Synthetase. Environmental Science & Technology.[Link]

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[Link]

  • Midttun, Ø., et al. (2007). Quantitative profiling of folate and one-carbon metabolism in large-scale epidemiological studies by mass spectrometry. Clinical Chemistry and Laboratory Medicine, 45(12), 1646-1651.[Link]

Application Notes & Protocols: Solid-Phase Synthesis Utilizing a (3-Fluorobiphenyl-5-yl)methanamine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The (3-Fluorobiphenyl-5-yl)methanamine scaffold represents a valuable building block in modern medicinal chemistry, combining the structural rigidity of the biphenyl system with the metabolic stability and unique electronic properties conferred by the fluorine substituent.[1][2] Its primary amine functionality makes it an ideal candidate for incorporation into solid-phase synthesis (SPS) workflows, enabling the rapid generation of diverse compound libraries. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this scaffold, primarily as a backbone anchor for the solid-phase synthesis of peptide and small molecule libraries. The protocols herein are based on well-established Fmoc/tBu chemistry, detailing the immobilization of the scaffold, chain elongation, and final cleavage from the solid support.[3][4][5]

Principle of Application: A Backbone Linker Strategy

The (3-Fluorobiphenyl-5-yl)methanamine scaffold is ideally employed using a strategy analogous to the Backbone Amide Linker (BAL) approach.[6] In this methodology, the primary amine of the scaffold is first covalently attached to a carboxy-functionalized solid support resin. This initial immobilization forms a stable amide bond. The synthesis of the target molecule then proceeds by sequential addition of building blocks to this resin-bound scaffold.

This approach offers a significant advantage: it allows for the synthesis of molecules, such as peptides, with a free C-terminus or other functional groups that are not directly involved in the linkage to the solid support. The fluorobiphenyl moiety remains as a core structural element in the final cleaved product, serving as a foundational scaffold for further diversification.

Workflow Overview

The overall synthetic workflow is a cyclical process involving immobilization, deprotection, coupling, and a final cleavage step.

sps_workflow cluster_synthesis_cycle Synthesis Cycle (Repeat N times) resin Carboxy-functionalized Resin (e.g., Wang, Merrifield) immobilization Scaffold Immobilization resin->immobilization Scaffold, HATU/DIPEA bound_scaffold Resin-Bound Scaffold immobilization->bound_scaffold deprotection Fmoc Deprotection bound_scaffold->deprotection coupling Amino Acid Coupling deprotection->coupling HATU/DIPEA washing Washing coupling->washing DMF washing->deprotection Next Cycle cleavage Final Cleavage & Deprotection washing->cleavage Final Cycle product Purified Product with Fluorobiphenyl Scaffold cleavage->product TFA Cocktail

Figure 1: General workflow for solid-phase synthesis using the (3-Fluorobiphenyl-5-yl)methanamine scaffold.

Detailed Experimental Protocols

These protocols are designed for manual solid-phase synthesis in a reaction vessel equipped with a frit for easy filtration. They can be adapted for automated synthesizers. The most common approach, Fmoc-based solid-phase peptide synthesis (SPPS), is used here as a representative example.[3][7]

Protocol 1: Immobilization of the Scaffold on Carboxy-functionalized Resin

This procedure describes the covalent attachment of the (3-Fluorobiphenyl-5-yl)methanamine scaffold to a resin bearing carboxylic acid groups, such as 2-chlorotrityl chloride resin converted to its carboxyl form or pre-functionalized Wang resin.

Materials:

  • 2-Chlorotrityl Chloride or Wang Resin (100-200 mesh)

  • (3-Fluorobiphenyl-5-yl)methanamine

  • N,N'-Diisopropylethylamine (DIPEA)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Dimethylformamide (DMF, peptide synthesis grade)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Acetic Anhydride (Ac₂O)

Procedure:

  • Resin Swelling: Place the resin (e.g., 0.2 mmol scale) into a reaction vessel. Wash and swell the resin by agitating it with DMF (5 mL) for 30-60 minutes. Drain the solvent.[5][8]

  • Scaffold Activation: In a separate vial, dissolve (3-Fluorobiphenyl-5-yl)methanamine (3 equivalents, 0.6 mmol) and HATU (2.9 equivalents, 0.58 mmol) in DMF (3 mL). Add DIPEA (6 equivalents, 1.2 mmol) and allow the mixture to pre-activate for 2-3 minutes.

  • Coupling: Add the activated scaffold solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x 5 mL), followed by DCM (3 x 5 mL), and finally DMF again (3 x 5 mL).

  • Capping (Optional but Recommended): To block any unreacted carboxylic acid sites on the resin, add a solution of Ac₂O/DIPEA/DMF (1:1:8 v/v/v, 5 mL) and agitate for 30 minutes. This prevents the formation of deletion sequences in subsequent steps.

  • Final Wash: Drain the capping solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL). Dry the resin under vacuum.

Protocol 2: Iterative Chain Elongation (Fmoc-SPPS Cycle)

This protocol outlines the sequential addition of Fmoc-protected amino acids. This cycle of deprotection, coupling, and washing is repeated for each amino acid in the desired sequence.[7][9]

Materials:

  • Scaffold-loaded resin from Protocol 1

  • Fmoc-protected amino acids

  • HATU and DIPEA

  • 20% (v/v) Piperidine in DMF

  • DMF, DCM

Procedure:

  • Resin Preparation: Swell the scaffold-loaded resin in DMF for 30 minutes. Drain the DMF.

  • Fmoc Deprotection: Add 20% piperidine in DMF (5 mL) to the resin and agitate for 3 minutes. Drain. Add a fresh portion of 20% piperidine in DMF (5 mL) and agitate for 15 minutes to ensure complete removal of the Fmoc group.[3][8]

  • Washing: Drain the deprotection solution. Wash the resin extensively with DMF (5-7 times, 5 mL each) to completely remove piperidine and the dibenzofulvene adduct. A positive Kaiser test should confirm the presence of a free primary amine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-protected amino acid (3 equivalents) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) and allow to pre-activate for 2-3 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.[5]

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL). A negative Kaiser test indicates a complete coupling reaction.

  • Repeat: Return to Step 1 to swell the resin for the next cycle.

Protocol 3: Final Cleavage and Deprotection

This final step cleaves the synthesized molecule from the solid support and removes any acid-labile side-chain protecting groups. The choice of cleavage cocktail depends on the amino acids in the sequence.[10][11]

Materials:

  • Peptide-loaded resin from Protocol 2

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized Water

  • Cold diethyl ether

Procedure:

  • Final Fmoc Removal: Perform a final Fmoc deprotection as described in Protocol 2, Steps 2-3.

  • Resin Preparation for Cleavage: Wash the resin thoroughly with DMF (3x), DCM (3x), and then dry the resin completely under vacuum for at least 1 hour. It is critical to remove all residual DMF.[11]

  • Cleavage Reaction:

    • Prepare a cleavage cocktail. A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v). TIS acts as a scavenger to trap reactive cations generated during deprotection.

    • Add the cleavage cocktail (5-10 mL) to the dried resin in a reaction vessel.

    • Agitate gently at room temperature for 2-3 hours.

  • Product Isolation:

    • Filter the cleavage mixture to separate the resin. Collect the filtrate.

    • Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.

  • Precipitation: Add the collected filtrate dropwise into a centrifuge tube containing a large volume (approx. 40 mL) of ice-cold diethyl ether. A white precipitate of the crude product should form.

  • Purification:

    • Centrifuge the mixture to pellet the crude product. Decant the ether.

    • Wash the pellet with cold ether two more times.

    • Dry the crude product under vacuum.

    • The final product can be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Summary and Expected Outcomes

The following table provides typical parameters for the solid-phase synthesis described. Actual results may vary based on sequence, scale, and specific reagents.

ParameterProtocol StepTypical Value / ConditionExpected Outcome / QC Check
Resin Loading 1. Immobilization0.2 - 0.5 mmol/gDetermined by Fmoc cleavage UV quant.
Reagent Equivalents 1 & 2. CouplingScaffold/Amino Acid: 3 eqComplete reaction by Kaiser test
HATU: 2.9 eq
DIPEA: 6 eq
Fmoc Deprotection 2. Deprotection20% Piperidine in DMFComplete deprotection in < 20 min
1 x 3 min, 1 x 15 minPositive Kaiser test
Coupling Time 2. Coupling1 - 2 hoursNegative Kaiser test
Cleavage Time 3. Cleavage2 - 3 hours> 90% cleavage efficiency
Crude Purity 3. PurificationSequence-dependentTypically 60-95% by RP-HPLC

References

  • Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis Protocol. Retrieved March 13, 2026.
  • BenchChem. (2025). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.
  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Isidro-Llobet, A., et al. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC.
  • EMD Millipore. (n.d.). Fmoc Resin Cleavage and Deprotection. Retrieved March 13, 2026.
  • Neagoie, C., & Krchňák, V. (2012). Piperazine amide linker for cyclative cleavage from solid support: traceless synthesis of dihydroquinoxalin-2-ones.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Unknown. (n.d.). Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis.
  • Coin, I., et al. (2010). Azide reduction during peptide cleavage from solid support-the choice of thioscavenger? Journal of Peptide Science, 16(5), 236-240.
  • Jiang, X., et al. (2015). Transition-Metal-Catalyzed Cleavage of C–N Single Bonds. Chemical Reviews, 115(21), 12053-12122.
  • Gildea, B. D., et al. (1993). Photochemical cleavage of oligonucleotides from solid phase supports. Tetrahedron Letters, 34(4), 625-628.
  • Vizzavona, J., & Sblattero, D. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide Engineering (pp. 1-22). Humana Press.
  • Vaněk, O., et al. (2015). New tri-orthogonal scaffolds for the solid-phase synthesis of peptides. European Journal of Organic Chemistry, 2015(17), 3689–3701.
  • BenchChem. (2025). Application Notes and Protocols for [4-(2-Morpholinoethoxy)phenyl]methylamine in Solid-Phase Synthesis.
  • Kumar, V., et al. (2021).
  • Merrifield, R. B. (1985). Solid Phase Synthesis (Nobel Lecture). Angewandte Chemie International Edition in English, 24(10), 799-810.
  • James, I. W. (n.d.). Linkers for solid-phase organic synthesis.
  • Sharma, A., et al. (n.d.). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC. Retrieved March 13, 2026.
  • Paegel, B. M., et al. (2018). DNA-Encoded Solid-Phase Synthesis: Encoding Language Design and Complex Oligomer Library Synthesis.
  • Bentham Science. (n.d.). Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses.
  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.
  • Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855–864.
  • Gucka, T., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Molecules, 27(6), 1888.
  • Shultz, M. D. (2026). Molecular property changes from lead to drug: an update for drugs approved 2020-2023. Journal of Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of (3-Fluorobiphenyl-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the synthesis of (3-Fluorobiphenyl-5-yl)methanamine .

This compound is a highly valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors. Its synthesis typically relies on a two-step sequence: a Suzuki-Miyaura cross-coupling to build the biphenyl core, followed by the reduction of the nitrile group to a primary amine [1].

Below, you will find authoritative troubleshooting protocols, mechanistic insights, and step-by-step methodologies to maximize your yield and prevent common side reactions.

Reaction Workflow Overview

Workflow SM 3-Bromo-5-fluorobenzonitrile INT 3-Fluoro-5-phenylbenzonitrile SM->INT Suzuki Coupling Pd(PPh3)4, Base BA Phenylboronic Acid BA->INT PROD (3-Fluorobiphenyl-5-yl)methanamine INT->PROD Nitrile Reduction Raney Ni, H2, NH3

Figure 1: Two-step synthetic workflow for (3-Fluorobiphenyl-5-yl)methanamine.

Section 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 3-fluoro-5-phenylbenzonitrile from 3-bromo-5-fluorobenzonitrile and phenylboronic acid.

Step-by-Step Protocol
  • Preparation: In an oven-dried Schlenk flask, combine 3-bromo-5-fluorobenzonitrile (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a degassed mixture of Toluene/Water (4:1 v/v) to achieve a 0.2 M concentration of the aryl bromide.

  • Catalyst Addition: Under a strict argon atmosphere, add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 eq).

  • Reaction: Heat the biphasic mixture to 90°C under vigorous stirring for 12–18 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc 9:1, UV detection). The reaction is complete when the starting material is consumed.

  • Workup: Cool to room temperature, separate the organic layer, extract the aqueous layer with EtOAc, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Troubleshooting FAQ: Suzuki Coupling

Q: My yield is low, and I am observing a significant amount of biphenyl (homocoupling of phenylboronic acid). How do I prevent this? A: Homocoupling of the boronic acid is caused by the presence of dissolved oxygen, which oxidizes the Pd(0) catalyst and promotes a competing oxidative homocoupling pathway [2].

  • Causality & Fix: Ensure your Toluene/Water solvent mixture is rigorously degassed by sparging with Argon for at least 30 minutes prior to use. Additionally, slow addition of the phenylboronic acid via a syringe pump can keep its steady-state concentration low, favoring the cross-coupling over homocoupling.

Q: The reaction stalls at 60% conversion. Should I increase the temperature or add more catalyst? A: Stalling is rarely fixed by simply increasing temperature, which often accelerates catalyst decomposition (palladium black formation). In fluorinated benzonitriles, the electron-withdrawing nature of the nitrile and fluorine groups makes the oxidative addition step highly favorable, but it can also lead to protodeboronation of the boronic acid if the transmetalation step is too slow.

  • Causality & Fix: If the reaction stalls, your phenylboronic acid has likely degraded via protodeboronation. To fix this, use a slight excess of phenylboronic acid (1.2 to 1.5 eq) and ensure the base (K₂CO₃) is fully dissolved in the aqueous phase to facilitate rapid transmetalation.

Section 2: Nitrile Reduction to Primary Amine

Objective: Reduce 3-fluoro-5-phenylbenzonitrile to (3-fluorobiphenyl-5-yl)methanamine without forming secondary amine dimers or cleaving the C-F bond.

Step-by-Step Protocol
  • Preparation: In a high-pressure hydrogenation vessel, dissolve 3-fluoro-5-phenylbenzonitrile (1.0 eq) in a 7 N solution of Ammonia in Methanol (10 mL/g of substrate).

  • Catalyst Handling: Carefully wash Raney®-Nickel (W2 grade, 20% w/w relative to substrate) with methanol to remove water. Safety Note: Raney Ni is highly pyrophoric; never let it dry. [4]

  • Reaction: Add the catalyst slurry to the vessel. Pressurize the reactor with H₂ gas to 50 psi (3.4 bar). Stir vigorously at room temperature for 12 hours.

  • Validation: Vent the H₂ safely. Spot the mixture on a TLC plate and stain with Ninhydrin. A deep purple spot indicates the successful formation of the primary amine.

  • Workup: Filter the mixture through a pad of Celite under a blanket of nitrogen to remove the catalyst. Wash the Celite thoroughly with methanol. Concentrate the filtrate under reduced pressure to yield the crude primary amine.

Troubleshooting FAQ: Nitrile Reduction

Q: My LC-MS shows a mass corresponding to a secondary amine dimer. Why is this happening, and how do I stop it? A: The formation of secondary and tertiary amines is the most notorious side reaction in nitrile reductions.

  • Causality: The reduction proceeds stepwise. The nitrile is first reduced to a highly reactive primary imine. Before this imine can be reduced to the target primary amine, it can undergo a nucleophilic attack by an already-formed primary amine molecule. This condensation releases ammonia and forms a secondary imine, which is subsequently reduced to a secondary amine dimer [3].

  • Fix: The addition of excess anhydrous ammonia (NH₃) to the reaction solvent shifts the condensation equilibrium backward, effectively blocking the primary amine from attacking the imine intermediate [3].

Mechanism Nitrile Nitrile (R-CN) P_Imine Primary Imine (R-CH=NH) Nitrile->P_Imine +H2 P_Amine Primary Amine (R-CH2-NH2) P_Imine->P_Amine +H2 (Desired) S_Imine Secondary Imine (R-CH=N-CH2-R) P_Imine->S_Imine + Primary Amine - NH3 S_Amine Secondary Amine Dimer (R-CH2-NH-CH2-R) S_Imine->S_Amine +H2 (Side Product) Ammonia Excess NH3 (Shifts Equilibrium) Ammonia->S_Imine Blocks formation

Figure 2: Mechanistic pathway of nitrile reduction and the role of ammonia in preventing dimerization.

Q: Can I use Palladium on Carbon (Pd/C) instead of Raney Nickel? A: It is highly discouraged for this specific substrate. While Pd/C is an excellent hydrogenation catalyst, it has two major flaws here:

  • Selectivity: Pd/C is notorious for promoting secondary amine formation, even in the presence of ammonia.

  • Hydrodehalogenation: Palladium readily inserts into C-F bonds under hydrogen atmospheres, leading to unwanted defluorination (yielding the non-fluorinated biphenylmethanamine) [1]. Raney Nickel is much milder toward aryl fluorides, preserving the C-F bond while efficiently reducing the nitrile.

Quantitative Data: Catalyst & Condition Comparison

To guide your reagent selection, the following table summarizes the expected outcomes of various reduction conditions based on established kinetic and empirical data for fluorinated benzonitriles [3][4].

Reducing Agent / CatalystSolvent SystemAdditivePrimary Amine Yield (%)Dimer/Side Product (%)C-F Bond Cleavage
Raney Nickel / H₂ Methanol7N NH₃ > 95% < 2% None
Raney Nickel / H₂MethanolNone~ 65%~ 30%None
Pd/C / H₂Methanol7N NH₃~ 40%~ 50%High Risk
LiAlH₄THFNone~ 90%< 5%Low Risk (but poor scalability)

Table 1: Comparative performance of reduction methodologies for fluorinated benzonitriles.

References

  • Catalysts. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Retrieved from[Link]

Technical Support Center: Side Reactions in the Formylation of 3-Fluorobiphenyl

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of formylated 3-fluorobiphenyl derivatives. It provides in-depth troubleshooting advice, addresses common side reactions, and offers detailed experimental protocols to help navigate the complexities of this electrophilic aromatic substitution.

Frequently Asked Questions (FAQs)
Q1: What are the expected major products and the key regioselectivity challenges when formylating 3-fluorobiphenyl?

A1: The formylation of 3-fluorobiphenyl is a classic example of electrophilic aromatic substitution on a complex, disubstituted aromatic system. The reaction typically yields a mixture of isomeric products due to the competing directing effects of the fluoro and phenyl substituents.

  • Fluoro Group Effect: The fluorine atom is an ortho-, para- director due to the resonance donation of its lone pairs, but it is also strongly deactivating through its inductive effect.[1][2]

  • Phenyl Group Effect: The phenyl group is a weakly activating, ortho-, para- director.[3][4]

Considering these effects, the electrophile (the formylating agent) will preferentially attack the positions activated by one or both groups. The primary products expected are:

  • 4-Fluoro-3-phenylbenzaldehyde: Formylation occurs para to the fluorine and ortho to the phenyl group. This is often a major product.

  • 2-Fluoro-5-phenylbenzaldehyde: Formylation occurs ortho to the fluorine and meta to the phenyl group.

  • 2-Fluoro-3-phenylbenzaldehyde: Formylation occurs ortho to both the fluorine and phenyl groups. Steric hindrance can make this a minor product.

  • Formylation on the second ring: While possible, formylation on the unsubstituted phenyl ring is less likely due to the deactivating effect of the fluorinated ring system.

The primary "side reactions" in this context are the formation of these undesired isomers. Achieving high regioselectivity for a single product is the principal challenge.

Q2: We are using the Vilsmeier-Haack reaction and observing significant charring and low yield. What are the likely causes?

A2: Charring and decomposition are common issues in Vilsmeier-Haack reactions when conditions are not carefully controlled.[5] The Vilsmeier reagent (chloroiminium ion), formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a potent electrophile, but the reaction can be aggressive.[6][7]

Potential Causes & Solutions:

  • Temperature Control: The formation of the Vilsmeier reagent is exothermic. It must be prepared at low temperatures (0-5 °C) before adding the substrate.[8] Allowing the temperature to rise can lead to reagent decomposition and side reactions. Likewise, the formylation step itself may require heating, but excessive temperatures can cause polymerization and decomposition of the electron-rich biphenyl substrate.

    • Solution: Prepare the Vilsmeier reagent strictly at 0-5 °C. Add the 3-fluorobiphenyl solution slowly at a low temperature before gradually heating to the optimal reaction temperature. Monitor the reaction by TLC/HPLC to avoid prolonged heating.

  • Stoichiometry: An excessive amount of POCl₃ can lead to more aggressive reaction conditions and potential side reactions, including chlorination of activated rings, although this is less common for biphenyls compared to phenols or uracils.[9]

    • Solution: Use a moderate excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). Titrate the POCl₃ before use if it is old, as it can degrade.

  • Substrate Purity: Impurities in the starting 3-fluorobiphenyl can act as catalysts for decomposition.

    • Solution: Ensure the starting material is pure. Recrystallize or distill it if necessary.

Q3: Besides isomeric products, what other chemical byproducts can form during a Vilsmeier-Haack formylation?

A3: While isomer formation is the main issue, other byproducts can arise from the reagents and conditions:

  • Di-formylation: Although less common on a deactivated ring system, if the reaction conditions are too harsh (high temperature, long reaction time, large excess of Vilsmeier reagent), a second formyl group can be introduced, leading to di-formylated biphenyl byproducts.

  • N,N-dimethylcarbamoyl chloride (DMCC): This is a potential, highly toxic, and carcinogenic byproduct that can form under Vilsmeier conditions.[10] Its formation is dependent on the chlorinating agent used, with POCl₃ generally producing lower amounts than thionyl chloride or oxalyl chloride.[10]

    • Mitigation: Proper aqueous work-up is crucial as DMCC hydrolyzes rapidly in water.[10] Ensure the reaction is quenched thoroughly in an ice/water mixture, and perform the work-up in a well-ventilated fume hood.

  • Residual DMF/POCl₃ Adducts: Incomplete hydrolysis during work-up can leave iminium salt intermediates, which may appear as baseline material on a TLC plate or complicate purification.

    • Mitigation: Ensure the aqueous work-up is sufficiently long and vigorous to fully hydrolyze the intermediate iminium salt to the aldehyde.[11] Adding a mild base (e.g., sodium bicarbonate or sodium acetate) during work-up can facilitate this hydrolysis.

Q4: How can I improve the separation of the resulting aldehyde isomers?

A4: Separating the isomers of formylated 3-fluorobiphenyl is often the most difficult step. Their similar polarity makes it challenging.

  • High-Performance Column Chromatography: This is the most effective method.

    • Stationary Phase: Use high-quality silica gel with a small particle size for better resolution.

    • Mobile Phase: A low-polarity solvent system is required. Start with a hexane/ethyl acetate or hexane/dichloromethane mixture with a very low percentage of the polar solvent (e.g., 98:2 or 95:5). Run a gradient elution if necessary.

    • Loading: Load the crude product onto the column in a minimal amount of solvent to ensure a tight band.

  • Recrystallization: If one isomer is produced in significant excess and is a solid, fractional recrystallization may be possible. This is often a trial-and-error process involving screening various solvent systems.

  • Derivatization: In some cases, it may be easier to separate the isomers after converting them to derivatives (e.g., oximes or hydrazones), and then hydrolyzing the separated derivatives back to the aldehydes. This is a longer process but can be effective when chromatography fails.

Troubleshooting Guide
Symptom / Observation Potential Cause Recommended Action
Low or No Conversion 1. Inactive Vilsmeier reagent (degraded POCl₃ or DMF).2. Reaction temperature too low.3. Insufficient reaction time.1. Use fresh, anhydrous DMF and freshly opened or distilled POCl₃.2. Gradually increase the reaction temperature (e.g., from room temp to 50-80°C) while monitoring by TLC.3. Extend the reaction time.
Multiple Spots on TLC (Isomers) Inherent lack of regioselectivity in the substrate.This is the expected outcome. Focus on optimizing separation via high-performance column chromatography. Experiment with different solvent systems for better resolution.
Dark Brown/Black Reaction Mixture (Charring) 1. Reaction temperature is too high.2. Reagent addition was too fast, causing an exotherm.3. Non-anhydrous conditions.1. Maintain strict temperature control, especially during reagent preparation and substrate addition.2. Add reagents dropwise with efficient stirring and cooling.3. Ensure all glassware is oven-dried and reagents are anhydrous.
Baseline Streaking on TLC Incomplete hydrolysis of the intermediate iminium salt.During work-up, stir the quenched reaction mixture vigorously with aqueous base (e.g., NaHCO₃ solution) for an extended period (1-2 hours) before extraction.
Unexpected Product (e.g., Chlorinated) Highly aggressive reaction conditions.This is rare for this substrate but possible. Reduce the amount of POCl₃ and lower the reaction temperature.
Visualized Mechanisms & Workflows
Regioselectivity in the Vilsmeier-Haack Formylation

The following diagram illustrates the electrophilic attack of the Vilsmeier reagent on the 3-fluorobiphenyl ring, highlighting the positions susceptible to formylation.

G Vilsmeier-Haack Formylation of 3-Fluorobiphenyl cluster_reactants Reactants Reactant 3-Fluorobiphenyl P1 4-Fluoro-3-phenylbenzaldehyde (para to F, ortho to Ph) MAJOR Reactant->P1 Electrophilic Aromatic Substitution P2 2-Fluoro-5-phenylbenzaldehyde (ortho to F, meta to Ph) MAJOR Reactant->P2 Electrophilic Aromatic Substitution P3 2-Fluoro-3-phenylbenzaldehyde (ortho to F & Ph) MINOR (Steric Hindrance) Reactant->P3 Electrophilic Aromatic Substitution P4 Other Isomers (e.g., on second ring) VERY MINOR Reactant->P4 Electrophilic Aromatic Substitution Reagent Vilsmeier Reagent (POCl₃ + DMF) Reagent->Reactant Attack at C2, C4, C6

Caption: Regiochemical outcomes of the formylation of 3-fluorobiphenyl.

Troubleshooting Workflow for Formylation Reactions

This workflow provides a logical sequence for diagnosing and solving common experimental issues.

G Start Start: Analyze Crude Reaction Mixture (TLC/HPLC) Check_Purity Is Starting Material Consumed? Start->Check_Purity Check_Products What is the Product Profile? Check_Purity->Check_Products Yes No_Conversion Problem: Low Conversion Check_Purity->No_Conversion No Complex_Mixture Problem: Complex Mixture/ Multiple Isomers Check_Products->Complex_Mixture Many Spots/ Unexpected Ratios Decomposition Problem: Charring/ Decomposition Check_Products->Decomposition Baseline/Dark Color Success End: Desired Product(s) Obtained, Proceed to Purification Check_Products->Success Clean, Expected Isomer Ratio Sol_Temp Action: Increase Temp/Time No_Conversion->Sol_Temp Sol_Reagent Action: Check Reagent Quality No_Conversion->Sol_Reagent Sol_Optimize_Sep Action: Optimize Chromatography Complex_Mixture->Sol_Optimize_Sep Sol_Reconsider Action: Re-evaluate Reaction Conditions for Selectivity Complex_Mixture->Sol_Reconsider Sol_Control_Temp Action: Improve Temp Control Decomposition->Sol_Control_Temp Sol_Anhydrous Action: Ensure Anhydrous Conditions Decomposition->Sol_Anhydrous

Caption: A decision tree for troubleshooting formylation experiments.

Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 3-Fluorobiphenyl

Disclaimer: This procedure involves hazardous materials. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagents & Equipment:

  • 3-Fluorobiphenyl

  • Phosphorus oxychloride (POCl₃), freshly opened or distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ice-water bath, heating mantle with stirrer

  • Round-bottom flask, dropping funnel, condenser (all oven-dried)

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice-water bath.

  • Slowly add POCl₃ (1.2 eq.) dropwise via the dropping funnel to the stirred DMF over 30 minutes.[8] Maintain the internal temperature below 10 °C throughout the addition.

  • After the addition is complete, stir the resulting mixture at 0 °C for an additional 30 minutes. The formation of a viscous liquid or a solid indicates the Vilsmeier reagent has formed.[8]

  • Formylation Reaction: Dissolve 3-fluorobiphenyl (1.0 eq.) in a minimal amount of anhydrous DCM.

  • Add the substrate solution to the freshly prepared Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 50-60 °C and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., 95:5 Hexane:Ethyl Acetate).

  • Work-up and Quenching: Once the starting material is consumed, cool the reaction flask back down to 0 °C.

  • Carefully and slowly pour the reaction mixture into a beaker containing a large volume of crushed ice and water with vigorous stirring.

  • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is ~7-8. Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate.[11]

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes).

  • Washing & Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil/solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomers.

References
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Fluoro-3-phenoxybenzaldehyde. BenchChem.
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  • Google Patents. (1980).
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  • ChemicalBook. 4-Fluoro-3-phenoxybenzaldehyde synthesis. ChemicalBook.
  • BenchChem. (2025).
  • Guidechem. (2023). How can 2-fluoro-5-nitrobenzaldehyde be synthesized?. Guidechem.
  • World Intellectual Property Organization. (1999). Process for the halogenation of aldehydes and ketones. (WO 99/38833).
  • ACS Publications. (2009). Investigation on the Formation and Hydrolysis of N,N-Dimethylcarbamoyl Chloride (DMCC) in Vilsmeier Reactions Using GC/MS as the Analytical Detection Method.
  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Chemistry Steps.
  • Master Organic Chemistry. Vilsmeier-Haack Reaction. Master Organic Chemistry.
  • RSC Publishing. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
  • BenchChem. (2025).
  • Wikipedia. Vilsmeier–Haack reaction. Wikipedia.
  • Google Patents. (2016). Preparation method of 2-fluoro-5-bromobenzaldehyde. (CN105884591A).
  • ResearchGate. Formation of product 3e under Vilsmeier–Haack reaction instead of product f*.
  • BenchChem. (2025).
  • Google Patents. (1984). Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes. (US4456772A).
  • Wikipedia.
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  • OrgoSolver.
  • Google Patents. (1995).
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  • Vedantu. Gattermann Koch Reaction: Mechanism, Uses & Examples.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Fluoro-5-formylbenzonitrile. BenchChem.
  • CollegeSearch. (2025).
  • ResearchGate. (2011).
  • YouTube. (2020). Ortho-Formylation using para-formaldehyde in presence of Tin(IV) chloride and tributyl amine.
  • Master Organic Chemistry. (2018).
  • Journal of the Chemical Society, Perkin Transactions 1. (1981). Formylation and acylation reactions catalysed by trifluoromethanesulphonic acid.
  • Organic Syntheses. (2012). ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. 89, 220.
  • PMC. (2023).
  • Organic Syntheses.
  • Chemistry Steps. (2022). Ortho, Para, Meta.
  • Wikipedia.
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  • Arabian Journal of Chemistry. (2015).

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Stability of (3-Fluorobiphenyl-5-yl)methanamine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (3-Fluorobiphenyl-5-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related queries during experimental work. Our goal is to equip you with the scientific rationale behind stability testing and to offer practical, field-proven advice to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for (3-Fluorobiphenyl-5-yl)methanamine?

As a benzylic amine, the primary stability concerns for (3-Fluorobiphenyl-5-yl)methanamine revolve around its susceptibility to oxidation and pH-dependent degradation. The amine functional group can be protonated in acidic conditions, which generally increases its solubility in aqueous media but can also influence its reactivity. Under basic conditions, the free amine is more nucleophilic and potentially more prone to certain degradation pathways. The biphenyl ring system is relatively stable, but the fluorine substituent can influence the electron distribution and, consequently, the molecule's reactivity and metabolic stability.[1][2][3][4]

Q2: How does pH affect the stability of (3-Fluorobiphenyl-5-yl)methanamine in aqueous solutions?

The pH of a solution is a critical factor governing the stability of many pharmaceutical compounds, including aromatic amines.[5][6] For (3-Fluorobiphenyl-5-yl)methanamine, pH influences its ionization state and can catalyze degradation reactions like hydrolysis and oxidation.[5][7]

  • Acidic Conditions (pH 1-3): In strongly acidic solutions, the primary amine group will be protonated to form a more water-soluble ammonium salt. While this can prevent some oxidative pathways, the compound may be susceptible to acid-catalyzed hydrolysis, although this is generally less common for simple amines compared to esters or amides.[7]

  • Neutral to Mildly Acidic Conditions (pH 4-7): In this range, an equilibrium will exist between the protonated and unprotonated forms. This can be a region of optimal stability, but it is crucial to determine this experimentally.

  • Basic Conditions (pH 8-12): In basic solutions, the amine will be in its free base form, which is more susceptible to oxidation.[8] The unprotonated amine is a stronger nucleophile and can participate in reactions that may not occur at lower pH.

It is imperative for pharmaceutical companies to conduct thorough pH stability studies to identify the optimal pH range for formulation and storage.

Q3: What are the likely degradation products of (3-Fluorobiphenyl-5-yl)methanamine under acidic or basic stress?

While specific degradation products would need to be identified through a forced degradation study, we can hypothesize based on the known reactivity of benzylic amines.[9][10]

  • Under Oxidative Stress: The primary amine could be oxidized to form the corresponding imine, which could then hydrolyze to form (3-Fluorobiphenyl-5-yl)carbaldehyde and ammonia. Further oxidation could lead to the corresponding carboxylic acid. N-oxide formation is also a possibility.[8][11]

  • Under Acidic/Basic Hydrolysis: While the C-N bond is relatively stable, extreme pH and temperature could potentially lead to cleavage, yielding 3-fluoro-5-phenylbenzyl alcohol and ammonia. However, oxidation is generally a more significant pathway for this class of compounds.

The following diagram illustrates a potential degradation pathway under oxidative conditions.

G cluster_main Potential Oxidative Degradation of (3-Fluorobiphenyl-5-yl)methanamine A (3-Fluorobiphenyl-5-yl)methanamine B Imine Intermediate A->B Oxidation C (3-Fluorobiphenyl-5-yl)carbaldehyde B->C Hydrolysis E Ammonia B->E Hydrolysis D (3-Fluorobiphenyl-5-yl)carboxylic Acid C->D Further Oxidation

Caption: Potential oxidative degradation pathway.

Q4: How does the fluorine substituent impact the stability of the molecule?

The introduction of a fluorine atom can significantly alter a molecule's physicochemical properties.[4] The strong carbon-fluorine bond generally enhances metabolic stability by blocking sites susceptible to oxidative metabolism.[1][12] Fluorine's high electronegativity can also influence the basicity of the nearby amine group, potentially affecting its pKa and, consequently, its behavior in different pH environments.[4] While generally increasing stability, in some specific intramolecular contexts, fluorine can be labile, although this is less likely in this particular structure.[13]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram during stability study. Formation of degradation products.1. Conduct a forced degradation study to intentionally generate and identify potential degradants.[11][14][15] 2. Use a validated, stability-indicating HPLC method that can resolve the parent compound from all degradation products.[6] 3. Employ mass spectrometry (LC-MS) to elucidate the structures of the unknown peaks.
Loss of potency or decrease in the main peak area over time. Chemical degradation of (3-Fluorobiphenyl-5-yl)methanamine.1. Review the storage conditions (temperature, light, humidity) and ensure they are appropriate.[6] 2. Investigate the pH of the formulation; the compound may be unstable at the current pH.[5] 3. Consider the presence of oxidative species or exposure to air; purging with an inert gas like nitrogen or argon during storage and handling may be necessary.
Discoloration of the solution (e.g., turning yellow or brown). Formation of colored degradation products, often from oxidation.1. Protect the sample from light, as photolytic degradation can lead to colored impurities.[7] 2. As with potency loss, evaluate the potential for oxidative degradation and take preventative measures.
Precipitation or cloudiness in the solution. Poor solubility at the storage pH or formation of an insoluble degradation product.1. Determine the solubility profile of (3-Fluorobiphenyl-5-yl)methanamine across a range of pH values. 2. If the precipitate is a degradant, identify its structure and the conditions that lead to its formation to mitigate the issue.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation (stress testing) study to identify potential degradation pathways and to develop a stability-indicating analytical method.[14][15][16]

Objective: To generate potential degradation products of (3-Fluorobiphenyl-5-yl)methanamine under various stress conditions.

Materials:

  • (3-Fluorobiphenyl-5-yl)methanamine

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water

  • Acetonitrile or other suitable organic solvent

  • pH meter

  • HPLC system with a UV detector or mass spectrometer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of (3-Fluorobiphenyl-5-yl)methanamine in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • In a clean vial, mix a portion of the stock solution with an equal volume of 0.1 M HCl.

    • In a separate vial, repeat with 1 M HCl.

    • Heat the vials at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • After the incubation period, cool the samples to room temperature and neutralize with an equivalent amount of NaOH.

  • Base Hydrolysis:

    • In a clean vial, mix a portion of the stock solution with an equal volume of 0.1 M NaOH.

    • In a separate vial, repeat with 1 M NaOH.

    • Heat the vials at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • After the incubation period, cool the samples to room temperature and neutralize with an equivalent amount of HCl.

  • Oxidative Degradation:

    • In a clean vial, mix a portion of the stock solution with an equal volume of 3% H₂O₂.

    • In a separate vial, repeat with 30% H₂O₂.

    • Keep the samples at room temperature, protected from light, for a defined period (e.g., 24 hours).

  • Photolytic Degradation:

    • Expose a solution of the compound to a controlled light source (e.g., a photostability chamber) with a specific light intensity and duration, as per ICH Q1B guidelines.[7]

    • Simultaneously, keep a control sample in the dark.

  • Thermal Degradation:

    • Store a solid sample and a solution of the compound at an elevated temperature (e.g., 60-80 °C) for a defined period.

  • Sample Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable, validated stability-indicating HPLC method.

    • The goal is to achieve 5-20% degradation of the parent compound. If degradation is too rapid, reduce the stressor's intensity or duration. If there is no degradation, increase them.[14]

The following diagram illustrates the workflow for a forced degradation study.

G cluster_workflow Forced Degradation Study Workflow A Prepare Stock Solution of (3-Fluorobiphenyl-5-yl)methanamine B Acid Stress (HCl, Heat) A->B C Base Stress (NaOH, Heat) A->C D Oxidative Stress (H2O2) A->D E Photolytic Stress (Light Exposure) A->E F Thermal Stress (Heat) A->F G Analyze All Samples by Stability-Indicating HPLC B->G C->G D->G E->G F->G H Identify Degradation Products (e.g., using LC-MS) G->H I Develop Stability-Indicating Method H->I

Caption: Workflow for a forced degradation study.

References

  • Alelyunas, Y. W., Pelosi-Kilby, L., & Spreen, R. C. (2011). Application of an automated multi-pH and multi-temperature platform for accelerated solution stability testing in supporting drug discovery. RSC Publishing.
  • De-risking clinical trial supply with an 'All-under-one-roof' solution. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Asian Journal of Pure and Applied Chemistry, 3(2), 21-30.
  • ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Mitch, W. A., & Sedlak, D. L. (2004). Degradation of benzylamines during chlorination and chloramination. Environmental Science & Technology, 38(5), 1409–1415.
  • Wang, Z., et al. (2018). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. Journal of Medicinal Chemistry, 61(17), 7875-7886.
  • Taylor, S. D., & Orr, S. (2014). Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. Bioorganic & Medicinal Chemistry, 22(15), 4063-4071.
  • Designing Phase-Appropriate Stability Study Programs for Drug Substances and Drug Products. (2018, August 9). Pharmaceutical Outsourcing.
  • The Importance of Stability Testing and Degradation Studies in Pharmaceutical Science. (n.d.). Journal of Pharmaceutical Sciences & Research.
  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (2023, August 5). ACS Omega.
  • Alsante, K. M., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 222-233.
  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (2023, August 5). ACS Omega.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • Bajaj, S., et al. (2012). Forced Degradation Studies. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • de Souza, M. V. N., & de Almeida, M. V. (2017). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Journal of Analytical & Pharmaceutical Research, 4(2).
  • Technical Support Center: Stability of Bis[4-(2-phenyl-2-propyl)
  • Schematic degradation pathway of benzylamine as described in literature... (n.d.).
  • Lipczynski, A. M. (1988). The degradation of benzylpenicillin in aqueous solution.
  • Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 6, 843.
  • Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. Chemical Society Reviews, 33(7), 412-421.
  • Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photoc
  • III Analytical Methods. (n.d.).
  • Investigation of biphenyl enamines for applications as p-type semiconductors. (2023, July 26).
  • Kim, D. W., et al. (2007). Metabolic Stability of [18F]Fluoroalkylbiphenyls. Bulletin of the Korean Chemical Society, 28(11), 2007-2010.
  • (3-Fluorophenyl)(phenyl)methanamine. (n.d.). ChemScene.
  • Lee, H. K., & Rashid, M. (2019). Sample Preparation Methods for the Analysis of Biogenic Amines. In Biogenic Amines. IntechOpen.
  • Method for the determination of aromatic amines in workplace air using gas chromatography. (2020, October 9).
  • Oxidation of Secondary and Primary Amines. (n.d.). SlideShare.
  • The Dark Side of Fluorine. (2019, June 20). Fluoride Alert.
  • Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the... (n.d.).
  • Shevchuk, O. I., et al. (2025, September 30). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • Direct Amidation of Tertiary N-Benzylamines. (2026, January 15). Organic Letters.
  • (5-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)methanamine. (n.d.). BLD Pharm.
  • Physicochemical stability of Fluorouracil Accord in three different concentrations in portable elastomeric infusion pumps. (2024, September 11). GaBI Journal.

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Technical Support Center: Advanced Troubleshooting for Biphenyl Derivative Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols and address the fundamental physical and mechanistic causes of reaction failures in biphenyl synthesis. Whether you are synthesizing simple biaryls or highly sterically hindered tetra-ortho-substituted derivatives, the key to high yields lies in understanding the causality behind catalyst deactivation, off-target transmetalation, and thermodynamic barriers.

Below, you will find our diagnostic workflows, mechanistic FAQs, quantitative data comparisons, and self-validating experimental protocols.

Diagnostic Troubleshooting Workflow

Before altering your reaction conditions, you must accurately identify the primary mode of failure. The decision tree below outlines the logical workflow for diagnosing the three most common pitfalls in biphenyl synthesis: protodeboronation, homocoupling, and steric hindrance.

Workflow Start Identify Primary Impurity in Biphenyl Synthesis Proto Protoarene (Protodeboronation) Start->Proto Homo Symmetrical Biaryl (Homocoupling) Start->Homo Unreacted Unreacted Starting Material (Steric Hindrance) Start->Unreacted Sol1 Switch to MIDA Boronate or Weaker Base Proto->Sol1 Sol2 Rigorous Degassing (Freeze-Pump-Thaw) Homo->Sol2 Sol3 Use Buchwald Ligands or Ullmann Coupling Unreacted->Sol3

Caption: Diagnostic decision tree for identifying and resolving biphenyl synthesis failures.

Frequently Asked Questions & Mechanistic Insights

Q1: I am losing my boronic acid to protodeboronation before cross-coupling occurs. Why does this happen, and how do I stop it?

Mechanistic Insight: Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, yielding a protoarene. It is often mistakenly attributed solely to basic conditions. However, recent kinetic studies reveal that hydrolysis of the boronic ester to the boronic acid is a dominant component of the overall protodeboronation process, augmented by self- and auto-catalysis when the pH is close to the pKa of the boronic species 1. Furthermore, even Pd(II) complexes with bulky phosphine ligands can accelerate protodeboronation if the subsequent transmetalation step is too slow. Solution:

  • Switch the Boron Source: Transition from standard boronic acids to MIDA boronates or pinacol esters (Bpin), which provide a slower, controlled release of the active transmetalating species.

  • Modify the Base: Use weaker, anhydrous bases (e.g., CsF or K3PO4) instead of aqueous Na2CO3 to minimize pre-hydrolytic pathways.

Q2: My LC-MS shows a massive peak for a symmetrical biaryl (homocoupling). What is driving this side reaction?

Mechanistic Insight: Homocoupling in Suzuki-Miyaura reactions is primarily driven by the presence of molecular oxygen 2. Dissolved O2 oxidizes the catalytically active Pd(0) species to a Pd(II) peroxo or hydroxo complex. This oxidized species readily undergoes transmetalation with two equivalents of the boronic acid. Subsequent reductive elimination yields the homocoupled symmetrical biaryl, consuming your valuable starting material and reducing Pd(II) back to Pd(0) 3. Solution: Sparging with nitrogen is often insufficient 4. You must utilize rigorous Freeze-Pump-Thaw degassing (see Protocol 1) and consider adding a mild reducing agent (like potassium formate) to maintain the Pd(0) state.

Mechanism Pd0 Pd(0) Catalyst O2 O2 Exposure (Oxidation) Pd0->O2 Poor Degassing PdII Pd(II) Species O2->PdII Trans1 Transmetalation 1 (Ar-B(OH)2) PdII->Trans1 Trans2 Transmetalation 2 (Ar-B(OH)2) Trans1->Trans2 Product Symmetrical Biaryl (Homocoupled) Trans2->Product Reductive Elimination

Caption: Mechanistic pathway showing how oxygen exposure drives boronic acid homocoupling.

Q3: I am trying to synthesize a tetra-ortho-substituted biphenyl, but Suzuki coupling yields are abysmal. Is this purely a steric issue?

Mechanistic Insight: Yes. The stability of a twisted biphenyl structure arises from the steric repulsion of opposing ortho hydrogens/substituents. In a catalytic cycle, reductive elimination requires the two aryl groups on the palladium center to adopt a roughly coplanar geometry. Ortho-substituents create massive steric hindrance, drastically raising the transition state energy for this step 5. Solution: For highly hindered polychlorinated or alkylated biphenyls, standard Suzuki protocols often fail. You must either use highly specialized Buchwald ligands (e.g., SPhos, which accelerates reductive elimination) or abandon palladium altogether and utilize a modern, ligand-assisted Ullmann coupling 6.

Quantitative Data: Suzuki vs. Ullmann Coupling

When designing a biphenyl synthesis, selecting the correct coupling strategy based on substrate sterics is critical. The table below summarizes the quantitative and operational differences between these methods 7.

ParameterSuzuki-Miyaura (Standard)Suzuki-Miyaura (Buchwald Ligands)Modern Catalytic Ullmann
Typical Yield (Unobstructed) 85 - 99%90 - 99%60 - 85%
Typical Yield (Tetra-ortho) < 10% (Often fails)40 - 75%50 - 80%
Operating Temperature 25°C - 80°C60°C - 100°C90°C - 130°C
Primary Catalyst/Metal Pd(PPh3)4 or Pd(dppf)Cl2Pd2(dba)3 + SPhos/XPhosCuI + Diamine Ligand
Main Pitfall Homocoupling / ProtodeboronationCatalyst Cost / Ligand OxidationErratic Yields / Harsh Temps

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as "self-validating systems." This means the reaction provides observable physical feedback (color changes, solubility shifts) to confirm that the mechanistic steps are proceeding correctly.

Protocol 1: Rigorously Degassed Suzuki-Miyaura Coupling (Homocoupling Prevention)

Use this protocol when synthesizing sensitive cross-coupled biphenyls where homocoupling has previously exceeded 5%.

Step 1: Reagent Preparation & Setup

  • Charge a Schlenk flask with the aryl halide (1.0 equiv), boronic acid (1.1 equiv), and K2CO3 (2.0 equiv).

  • Do not add the palladium catalyst yet.

Step 2: Freeze-Pump-Thaw Degassing (Crucial Step)

  • Add the solvent mixture (e.g., 4:1 Dioxane:H2O) to the flask.

  • Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Open the flask to a high vacuum (≤ 0.1 mmHg) for 5 minutes to evacuate the headspace.

  • Close the vacuum valve and allow the flask to thaw in a room-temperature water bath. You will observe bubbles of trapped O2 escaping the liquid.

  • Repeat this cycle three times. Backfill with ultra-pure Argon on the final thaw.

Step 3: Catalyst Addition

  • Under a positive flow of Argon, quickly add the Pd(0) precatalyst (e.g., Pd(PPh3)4, 0.05 equiv).

  • Seal the flask and heat to 80°C.

Validation Checkpoint: Upon reaching 80°C, the solution should transition to a clear, pale yellow or light orange, indicating a healthy, active Pd(0)/Pd(II) catalytic cycle. If the solution rapidly turns black and precipitates a fine powder, your catalyst has oxidized and crashed out as "Palladium Black." Abort the reaction; your degassing was insufficient.

Protocol 2: Modern Catalytic Ullmann Coupling for Hindered Substrates

Use this protocol for tetra-ortho-substituted biphenyls where Suzuki coupling fails due to steric hindrance.

Step 1: Reagent Setup

  • In an oven-dried vial, combine the ortho-substituted aryl iodide (1.0 equiv), CuI (0.1 equiv), and K3PO4 (2.0 equiv).

  • Transfer the vial to an Argon-filled glovebox.

Step 2: Ligand Addition

  • Add anhydrous toluene to achieve a 0.5 M concentration.

  • Add a bidentate diamine ligand, such as N,N'-dimethylethylenediamine (DMEDA) (0.2 equiv). The bidentate ligand lowers the activation energy required for the notoriously difficult aryl-halide oxidative addition to copper.

Step 3: Thermal Activation

  • Seal the vial with a Teflon-lined cap, remove it from the glovebox, and heat to 110°C for 16 hours.

Validation Checkpoint: Within 15 minutes of heating, the suspension should turn a deep, vibrant blue or green. This color change self-validates the formation of the active soluble Copper-Diamine complex. If the solution remains colorless with a heavy white/grey suspension, the ligand has failed to coordinate, and the reaction will not proceed.

References

  • BenchChem Technical Support Team. Strategies to minimize homocoupling in Suzuki reactions. BenchChem.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Journal of the American Chemical Society. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
  • Vanderbilt University. Synthesis of Polyfunctionalized Biphenyls as Intermediates for a New Class of Liquid Crystals. OSTI/Vanderbilt.
  • Lehmler, H. J., & Robertson, L. W.
  • Wikipedia Contributors. Ullmann reaction. Wikipedia, The Free Encyclopedia.

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Validation & Comparative

Comparison of synthetic routes to substituted biphenylmethanamines

Author: BenchChem Technical Support Team. Date: March 2026

An objective evaluation of synthetic routes to substituted biphenylmethanamines requires balancing step economy, functional group tolerance, and scalability. As privileged scaffolds, biphenylmethanamines are ubiquitous in medicinal chemistry, frequently serving as rigid pharmacophores in CNS therapeutics, monoamine transporter ligands, and histone deacetylase (HDAC/SIRT2) inhibitors[1]. The structural rigidity of the biphenyl core, coupled with the hydrogen-bonding capacity of the methanamine tail, demands synthetic strategies that can precisely install diverse substituents without compromising the integrity of the amine.

This guide provides a critical comparison of three primary synthetic workflows: Nitrile Reduction, Reductive Amination, and Direct C-H Arylation.

Comparative Analysis of Synthetic Strategies

Route A: Suzuki-Miyaura Coupling & Nitrile Reduction

The classical approach constructs the biphenyl core via a palladium-catalyzed Suzuki-Miyaura cross-coupling between a bromobenzonitrile and an arylboronic acid, followed by the reduction of the nitrile to a primary amine[2].

  • Causality in Reagent Selection: The electron-withdrawing nature of the nitrile group accelerates the oxidative addition of the Pd(0) catalyst to the aryl halide, often resulting in near-quantitative coupling yields. However, nitriles are highly oxidized and resistant to mild hydrides. Strong nucleophilic hydride sources like Lithium Aluminum Hydride (LiAlH₄) are mandatory to fully reduce the carbon-nitrogen triple bond[3]. While catalytic hydrogenation (e.g., Pd/C, H₂) is an alternative, it is often avoided if the biphenyl core contains residual halogen substituents due to the high risk of competitive hydrodehalogenation[2].

Route B: Suzuki-Miyaura Coupling & Reductive Amination

This highly modular route couples a bromobenzaldehyde with an arylboronic acid. The resulting biphenylcarboxaldehyde is then subjected to reductive amination with an amine source[4].

  • Causality in Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard reducing agent for this transformation[2]. The steric bulk and electron-withdrawing effect of the three acetate groups significantly dampen the nucleophilicity of the borohydride center. Consequently, NaBH(OAc)₃ is too mild to reduce the starting aldehyde at room temperature. It waits until the aldehyde condenses with the amine to form a highly electrophilic iminium ion, at which point it rapidly donates a hydride. This kinetic differentiation ensures exquisite chemoselectivity and prevents the formation of unwanted biphenylmethanol byproducts[4].

Route C: Direct C-H Arylation of Benzylamines

Representing a leap in step-economy, this late-stage functionalization approach bypasses pre-functionalized biphenyl building blocks. A simple benzylamine undergoes direct, palladium-catalyzed C-H arylation with an aryl iodide[5].

  • Causality in Reagent Selection: Unactivated C(sp2)-H bonds lack inherent reactivity. To overcome this, transient directing groups or mediators are employed to coordinate the palladium center and lower the activation energy of C-H cleavage. For example, bubbling carbon dioxide into the reaction forms a transient carbamate in situ, directing the catalyst to achieve ortho-arylation[6]. Alternatively, utilizing norbornene as a mediator in a Catellani-type cooperative catalysis framework allows for highly specific meta-selective arylation[5].

G SM1 Bromobenzonitrile + Arylboronic Acid Int1 Biphenylcarbonitrile SM1->Int1 Suzuki Coupling SM2 Bromobenzaldehyde + Arylboronic Acid Int2 Biphenylcarboxaldehyde SM2->Int2 Suzuki Coupling SM3 Benzylamine + Aryl Iodide Prod Substituted Biphenylmethanamine SM3->Prod Pd-Catalyzed C-H Arylation Int1->Prod LiAlH4 Reduction Int2->Prod Reductive Amination

Workflow comparison of three primary synthetic routes to biphenylmethanamines.

Quantitative Performance Comparison

The following table synthesizes the operational metrics of each route to guide synthetic planning.

MetricRoute A (Nitrile Reduction)Route B (Reductive Amination)Route C (C-H Arylation)
Typical Overall Yield 70 – 85%75 – 90%45 – 65%
Step Count 2 Steps2 Steps1 Step
Amine Substitution Primary amines onlyPrimary, Secondary, TertiaryPrimary, Secondary
Functional Group Tolerance Low (LiAlH₄ reduces esters, ketones)High (Tolerates esters, nitriles, halogens)Moderate (Sensitive to strong oxidants)
Scalability Moderate (Exothermic quench hazards)Excellent (Mild conditions, easy workup)Low to Moderate (High catalyst loading)
Environmental Impact High (Hazardous LiAlH₄ waste)Low (Aqueous bicarbonate waste)Moderate (Heavy metal/AgOAc waste)

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process monitoring and specific quenching mechanisms.

Protocol A: Nitrile Reduction via LiAlH₄ (Route A)

Adapted from standard biphenylcarbonitrile reduction procedures[3].

  • Preparation: In a flame-dried, three-neck flask under argon, suspend LiAlH₄ (2.0 eq) in anhydrous THF (0.2 M) and cool to 0 °C using an ice bath.

  • Addition: Dissolve the substituted biphenylcarbonitrile (1.0 eq) in a minimal volume of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension to control the exothermic release of hydrogen gas.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1); the UV-active nitrile spot should completely disappear.

  • Fieser Quench (Self-Validating Step): Cool the reaction to 0 °C. For every x grams of LiAlH₄ used, sequentially and cautiously add x mL of distilled water, x mL of 15% aqueous NaOH, and 3x mL of distilled water. A transition from a grey suspension to granular white aluminum salts confirms a successful quench. Filter through Celite and concentrate the filtrate to yield the primary amine.

Protocol B: Reductive Amination (Route B)

Adapted from mild amination protocols[2].

  • Imine Formation: In a round-bottom flask, dissolve the biphenylcarboxaldehyde (1.0 eq) and the desired amine (1.2 eq) in 1,2-dichloroethane (DCE) or methanol (0.3 M). Stir at room temperature for 1 hour to allow hemiaminal/imine equilibration.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise. The reaction is typically mildly exothermic. Stir at room temperature for 12–16 hours.

  • Validation & Workup: Monitor by LC-MS or TLC. Once the aldehyde is consumed, quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to the solvent) and stir vigorously for 30 minutes until gas evolution (CO₂) ceases. Extract with dichloromethane, wash with brine, dry over Na₂SO₄, and concentrate.

Mechanism cluster_0 Ald Biphenylcarboxaldehyde Hemiaminal Hemiaminal Ald->Hemiaminal Amine Amine Source Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium -H2O Product Biphenylmethanamine Iminium->Product NaBH(OAc)3

Mechanistic sequence of the reductive amination of biphenylcarboxaldehydes.

Protocol C: Meta-Selective C-H Arylation (Route C)

Adapted from Pd/Norbornene cooperative catalysis methodologies[5].

  • Setup: In a thick-walled pressure tube, combine the benzylamine substrate (1.0 eq), aryl iodide (2.0 eq), Pd(OAc)₂ (10 mol%), AsPh₃ ligand (20 mol%), norbornene (1.5 eq), and AgOAc (2.5 eq).

  • Solvent & Atmosphere: Add chlorobenzene (0.1 M) as the solvent. Purge the vessel with argon for 10 minutes, then seal tightly with a Teflon cap.

  • Reaction: Heat the mixture in an oil bath at 100 °C for 24 hours. The mixture will darken as palladium black eventually forms, indicating catalyst deactivation toward the end of the cycle.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove silver salts and palladium residues. Purify the crude mixture via flash column chromatography to isolate the meta-arylated biphenylmethanamine.

References

  • Benchchem. "[4-(4-Chlorophenyl)phenyl]methanamine Synthesis & Reductive Amination". 2

  • Benchchem. "4'-Hydroxy-biphenyl-2-carbaldehyde Reductive Amination". 4

  • Journal of the American Chemical Society. "Carbon Dioxide-Mediated C(sp2)–H Arylation of Primary and Secondary Benzylamines". 6

  • Journal of the American Chemical Society. "Simple Amine-Directed Meta-Selective C–H Arylation via Pd/Norbornene Catalysis". 5

  • Benchchem. "(5-Fluorobiphenyl-2-yl)methanamine Structural Determinants". 1

  • Benchchem. "Nitrile Reduction Protocol for [4-(4-Chlorophenyl)phenyl]methanamine". 3

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Comparative Study of the Reactivity of Fluorobiphenyl Isomers: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Fluorine substitution is a privileged strategy in modern drug discovery and materials science. By replacing a hydrogen atom with fluorine, chemists can drastically alter a molecule's physicochemical properties, metabolic stability, and conformational preferences without significantly increasing its steric bulk. Among fluorinated scaffolds, fluorobiphenyls—specifically 2-fluorobiphenyl (2-FBP) and 4-fluorobiphenyl (4-FBP) —serve as critical building blocks.

This guide provides an in-depth, objective comparison of the reactivity profiles of fluorobiphenyl isomers. By analyzing their behavior in electrophilic aromatic substitution (EAS), transition-metal-catalyzed cross-coupling, and biological metabolism, we establish a predictive framework for researchers and drug development professionals.

Structural and Conformational Foundations

The divergent reactivity of 2-FBP and 4-FBP is fundamentally rooted in their 3D conformations.

  • 4-Fluorobiphenyl (4-FBP): The fluorine atom is positioned at the para position, far from the biaryl axis. This allows the two phenyl rings to adopt a relatively planar conformation (dihedral angle ~0.71° in the solid state), facilitating extended π -conjugation across the biaryl system[1].

  • 2-Fluorobiphenyl (2-FBP): The fluorine atom is at the ortho position. Despite fluorine's relatively small van der Waals radius (1.47 Å), its electrostatic and steric repulsion against the ortho'-hydrogen of the adjacent ring forces the molecule into a heavily twisted conformation. X-ray crystallographic and DFT studies reveal an arene-arene dihedral angle of ~54.8° for 2-FBP[1].

This structural twist in 2-FBP breaks the resonance communication between the two rings, profoundly impacting both its electronic distribution and its interaction with transition-metal catalysts.

Electrophilic Aromatic Substitution (EAS): Regioselectivity

In EAS, fluorine acts as a paradoxical substituent: it is strongly electron-withdrawing via the inductive effect (-I) but electron-donating via resonance (+M). Overall, it deactivates the aromatic ring compared to benzene, but directs incoming electrophiles to the ortho and para positions.

When comparing the isomers, the site of electrophilic attack is dictated by the interplay of these electronic effects and the biaryl dihedral angle:

  • Reactivity in 4-FBP: Because the fluorinated ring is deactivated, EAS (such as nitration or halogenation) preferentially occurs on the non-fluorinated ring . The extended conjugation allows the non-fluorinated ring to stabilize the arenium ion intermediate effectively[2].

  • Reactivity in 2-FBP: The 54.8° twist disrupts π -overlap between the rings. Consequently, the non-fluorinated ring does not "feel" the deactivating inductive pull of the fluorine atom as strongly as it does in 4-FBP. While substitution still favors the non-fluorinated ring, the altered electronic landscape shifts the ortho/para product distribution compared to the planar 4-FBP[2],[1].

EAS_Regioselectivity cluster_0 4-Fluorobiphenyl (Planar Conjugation) cluster_1 2-Fluorobiphenyl (Steric Twist ~54.8°) FBP4 4-FBP Prod4 Substitution on Non-Fluorinated Ring FBP4->Prod4 E+ FBP2 2-FBP Prod2 Altered Regioselectivity (Reduced Resonance) FBP2->Prod2 E+

Fig 1. Regioselectivity pathways in the electrophilic aromatic substitution of fluorobiphenyls.

Transition-Metal Catalyzed C–F Bond Activation

The C–F bond is the strongest single bond to carbon (BDE ~116 kcal/mol), making it notoriously inert. However, cross-coupling reactions utilizing C–F bonds as electrophiles have gained immense traction. Nickel catalysts are uniquely suited for this due to their lower electronegativity relative to palladium, which engenders a greater ability to oxidatively add to strong C–F bonds[3].

Comparative Performance in Defluoroborylation

A benchmark reaction for evaluating C–F reactivity is the Ni/Cu-cocatalyzed defluoroborylation using bis(pinacolato)diboron ( B2​pin2​ ).

SubstrateCatalyst SystemConditionsYield (%)Mechanistic Observation
4-Fluorobiphenyl Ni(cod)₂ / CuI / PCy₃80 °C, 20 h, Toluene~85%Extended π -conjugation stabilizes the Ni(II) intermediate during oxidative addition[4].
2-Fluorobiphenyl Ni(cod)₂ / CuI / PCy₃80 °C, 20 h, Toluene~75%Proceeds efficiently irrespective of the steric hindrance of the 2-phenyl group, though slightly slower than 4-FBP[4].

Causality Insight: Why does 4-FBP generally react faster in oxidative addition than 2-FBP? The transition state for C–F oxidative addition involves a build-up of negative charge on the arene. In 4-FBP, the planar biaryl system allows this charge to be delocalized across both rings. In 2-FBP, the steric twist confines the electronic burden to a single ring, raising the activation energy barrier[5],[4].

CF_Activation Ni0 Ni(0) Catalyst OxAdd Oxidative Addition (C-F Cleavage) Ni0->OxAdd + Substrate NiII Ni(II)-Fluoro Intermediate OxAdd->NiII TransMet Transmetalation (with Cu-Bpin) NiII->TransMet + Cu-Bpin RedElim Reductive Elimination TransMet->RedElim RedElim->Ni0 Catalyst Regeneration Product Borylated Product RedElim->Product Substrate Fluorobiphenyl (2-FBP or 4-FBP) Substrate->OxAdd

Fig 2. General catalytic cycle for Ni/Cu-catalyzed C-F bond activation and borylation.

Experimental Methodology: Ni/Cu-Catalyzed Defluoroborylation

To ensure reproducibility and trustworthiness, the following protocol outlines a self-validating system for the defluoroborylation of 4-fluorobiphenyl. The rigorous exclusion of oxygen is non-negotiable, as Ni(0) and Cu(I) species will rapidly oxidize, quenching the catalytic cycle.

Reagents Required:

  • 4-Fluorobiphenyl (0.2 mmol)

  • Bis(pinacolato)diboron ( B2​pin2​ ) (0.4 mmol, 2.0 equiv)

  • Ni(cod)2​ (10 mol%)

  • CuI (20 mol%)

  • Tricyclohexylphosphine ( PCy3​ ) (20 mol%)

  • Cesium Fluoride ( CsF ) (0.6 mmol, 3.0 equiv)

  • Anhydrous, degassed Toluene (1.0 mL)

Step-by-Step Protocol:

  • Glovebox Preparation: Transfer a magnetic stir bar, Ni(cod)2​ (5.5 mg), CuI (7.6 mg), PCy3​ (11.2 mg), CsF (91.1 mg), and B2​pin2​ (101.6 mg) into an oven-dried Schlenk tube inside an argon-filled glovebox. Rationale: Ni(cod)2​ is highly sensitive to air and moisture; handling it in a glovebox prevents catalyst deactivation.

  • Substrate Addition: Add 4-fluorobiphenyl (34.4 mg) to the mixture. If the fluorobiphenyl isomer is a liquid (e.g., 2-FBP), add it via a microsyringe.

  • Solvent Introduction: Add 1.0 mL of anhydrous, thoroughly degassed toluene. Seal the Schlenk tube with a Teflon valve.

  • Reaction Execution: Remove the sealed tube from the glovebox and place it in a pre-heated oil bath at 80 °C. Stir vigorously for 20 hours. Rationale: The elevated temperature provides the necessary thermal energy to overcome the high activation barrier of the C–F oxidative addition.

  • Workup & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate (5 mL) and filter the mixture through a short pad of Celite to remove metal salts. Concentrate the filtrate under reduced pressure.

  • Isolation: Purify the crude residue via flash column chromatography (silica gel, hexane/ethyl acetate) to isolate 2-(biphenyl-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Biotransformation and Metabolic Stability

In medicinal chemistry, fluorine is frequently deployed to block metabolically labile sites, preventing rapid clearance by hepatic cytochrome P450 enzymes. The reactivity of fluorobiphenyl isomers in biological systems perfectly illustrates this concept.

A comparative biotransformation study utilizing the microbial model Cunninghamella elegans (a highly accurate surrogate for mammalian phase I metabolism) revealed distinct metabolic fates:

  • 4-Fluorobiphenyl: The fluorine atom completely blocks oxidation at the para position of its own ring. Consequently, the enzymatic machinery is redirected to the opposite ring, resulting in the primary formation of 4-fluoro-4′-hydroxybiphenyl [6].

  • 2-Fluorobiphenyl / 3-Fluorobiphenyl: These isomers are also transformed, but the rate of catabolism is significantly slower compared to non-fluorinated biphenyls. The steric and electronic influence of the fluorine atom at the ortho or meta positions disrupts the optimal binding orientation within the enzyme's active site[6].

This demonstrates that 4-FBP is an ideal scaffold when a highly predictable, single-site metabolic blockade is required, whereas 2-FBP can be utilized to globally slow down the metabolic degradation of the biaryl core.

Conclusion & Selection Guide

The choice between 2-fluorobiphenyl and 4-fluorobiphenyl should be dictated by the specific goals of the synthetic or medicinal campaign:

  • Select 4-Fluorobiphenyl when you require a planar biaryl system with extended conjugation, high reactivity in transition-metal-catalyzed C–F functionalizations, or a strict metabolic block at the para position.

  • Select 2-Fluorobiphenyl when you need to induce a conformational twist (atropisomerism-adjacent properties) to break resonance, alter EAS regioselectivity, or globally decrease the metabolic turnover rate of the biaryl scaffold.

Sources

Validation of an analytical method for (3-Fluorobiphenyl-5-yl)methanamine quantification

Author: BenchChem Technical Support Team. Date: March 2026

Validation of an Analytical Method for (3-Fluorobiphenyl-5-yl)methanamine Quantification: A Comparative Guide

As pharmaceutical pipelines increasingly rely on complex fluorinated building blocks to enhance metabolic stability and target affinity, the accurate quantification of intermediates like (3-Fluorobiphenyl-5-yl)methanamine (CAS 1214388-48-3)[1] has become critical. Whether monitored as a trace genotoxic impurity in a final Active Pharmaceutical Ingredient (API) or quantified in biological matrices during pharmacokinetic (PK) profiling, the analytical method must be robust, specific, and scientifically defensible.

This guide provides an objective comparison of analytical platforms for the quantification of (3-Fluorobiphenyl-5-yl)methanamine, followed by a mechanistically grounded, self-validating LC-MS/MS protocol designed in accordance with global regulatory standards.

Platform Comparison: Selecting the Fit-for-Purpose Method

To establish an Analytical Target Profile (ATP), we must evaluate the performance of our primary product (LC-MS/MS) against traditional alternatives (HPLC-UV and GC-FID). The choice of platform is dictated by the required sensitivity, matrix complexity, and the physicochemical properties of the analyte.

(3-Fluorobiphenyl-5-yl)methanamine possesses a primary amine (conferring basicity and polarity) and a fluorinated biphenyl system (conferring hydrophobicity and UV chromophore activity).

Comparative Performance Data
Analytical ParameterLC-MS/MS (Target Platform)HPLC-UV (Alternative 1)GC-FID (Alternative 2)
Primary Application Trace impurity / BioanalysisBulk API Assay / High-level impuritiesVolatile residual analysis
Sensitivity (LOQ) 0.5 ng/mL500 ng/mL250 ng/mL
Linearity Range 0.5 – 500 ng/mL0.5 – 100 µg/mL0.25 – 50 µg/mL
Specificity Excellent (MRM transitions)Moderate (Relies on chromatographic resolution)Moderate (Prone to matrix interference)
Matrix Effect Susceptible (Mitigated by SIL-IS)NegligibleNegligible
Analyte Behavior Highly ionizable (ESI+)Strong UV absorbance (~254 nm)Amine causes peak tailing (Requires derivatization)

Causality in Platform Selection: While HPLC-UV is sufficient for bulk assay (wt/wt %) due to the strong π→π∗ transitions of the biphenyl ring, it lacks the sensitivity required for trace-level quantification. GC-FID struggles with the primary amine, which interacts with active silanol groups on the GC column, causing severe peak tailing unless pre-column derivatization (e.g., with trifluoroacetic anhydride) is performed. Therefore, LC-MS/MS is the superior choice for trace and bioanalytical quantification, leveraging the basic amine for highly efficient protonation in a positive electrospray ionization (ESI+) source.

Analytical Workflow & Lifecycle

The development and validation of this method follow a lifecycle approach, ensuring the procedure remains fit-for-purpose from conception to routine application.

G ATP Analytical Target Profile (Define Sensitivity & Matrix) Dev Method Development (LC-MS/MS Optimization) ATP->Dev Establish criteria Val ICH Q2(R2) / M10 Validation (Specificity, Linearity, Accuracy) Dev->Val Lock parameters Val->Dev Fails criteria App Routine Quantification (Study Sample Analysis) Val->App Fit-for-purpose

Analytical method lifecycle for (3-Fluorobiphenyl-5-yl)methanamine quantification.

Self-Validating LC-MS/MS Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) and bracketing Quality Control (QC) samples, the method automatically corrects for matrix effects and flags any instrumental drift during the run.

Step 3.1: Sample Preparation (Protein Precipitation)

Objective: Extract the analyte from plasma while minimizing matrix-induced ion suppression.

  • Spike Internal Standard: Aliquot 50 µL of the biological sample (or API solution) into a microcentrifuge tube. Add 10 µL of SIL-IS working solution (e.g., 13C6​ -(3-Fluorobiphenyl-5-yl)methanamine, 50 ng/mL).

    • Causality: Adding the SIL-IS at the very first step ensures that any subsequent volumetric losses or extraction inefficiencies are proportionally experienced by both the analyte and the IS, preserving the peak area ratio.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Causality: ACN disrupts the hydration shell of plasma proteins, causing them to denature and precipitate. The cold temperature thermodynamically minimizes the solubility of the protein pellet. The formic acid ensures the amine remains protonated, keeping it highly soluble in the organic supernatant.

  • Centrifugation: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water.

    • Causality: Diluting the highly organic extract with water matches the initial mobile phase conditions, preventing "solvent effects" (peak broadening or splitting) when injected onto the reversed-phase column.

Step 3.2: Chromatographic Separation
  • Column Selection: Use a Superficially Porous Particle (SPP) C18 column (e.g., 2.1 x 50 mm, 2.7 µm).

    • Causality: SPP technology features a solid silica core with a porous outer shell. This shortens the intra-particle diffusion path for the analyte, minimizing the mass transfer resistance term ( C -term) in the van Deemter equation. This yields sharper peaks and higher signal-to-noise ratios at faster flow rates.

  • Mobile Phase:

    • Phase A: 0.1% Formic acid in Water.

    • Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes, hold for 1.0 minute, re-equilibrate at 5% B for 1.5 minutes. Flow rate: 0.4 mL/min.

Step 3.3: Mass Spectrometry (ESI-MS/MS)
  • Ionization: Positive Electrospray Ionization (ESI+).

    • Causality: The primary amine of the analyte ( pKa​≈9.0 ) is readily protonated in the acidic mobile phase, yielding a robust [M+H]+ precursor ion at m/z 202.1.

  • MRM Transitions:

    • Quantifier: m/z 202.1 185.1 (Loss of NH3​ , forming the stabilized fluorobiphenyl carbocation).

    • Qualifier: m/z 202.1 165.1 (Further loss of HF).

Regulatory Validation Framework

To ensure the data is scientifically authoritative and acceptable for regulatory submission, the method must be validated against the[2] and[3] guidelines.

  • Specificity & Selectivity: Per ICH Q2(R2)[2], specificity is the ability to assess the analyte unequivocally in the presence of expected components. Analyze six independent lots of blank matrix. The response at the retention time of (3-Fluorobiphenyl-5-yl)methanamine must be <20% of the Lower Limit of Quantification (LLOQ) response[3].

  • Linearity & Calibration: Construct a calibration curve from 0.5 to 500 ng/mL using a 1/x2 weighted linear regression.

    • Causality: The 1/x2 weighting factor counteracts heteroscedasticity (the tendency for variance to increase at higher concentrations), ensuring the lower end of the curve is not disproportionately skewed by high-concentration calibrators.

  • Accuracy & Precision: Analyze QC samples at four levels (LLOQ, Low, Mid, High) in six replicates over three separate runs. According to ICH M10[3], the mean accuracy must be within ±15% of the nominal concentration ( ±20% for the LLOQ), and precision (CV%) must not exceed 15% (20% for LLOQ).

  • Matrix Effect (Factor): Calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked post-extraction to the peak area of a neat standard. The SIL-IS normalized MF must have a CV <15% , proving that the self-validating internal standard successfully compensates for any ion suppression in the ESI source.

References

  • EMA. "ICH M10 on bioanalytical method validation - Scientific guideline." European Medicines Agency. Available at:[Link]

  • EMA. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." European Medicines Agency. Available at:[Link]

  • ChemSrc. "(3-Fluorobiphenyl-5-yl)methanamine CAS 1214388-48-3." ChemSrc Database. Available at:[Link] (Derived from search grounding data).

Sources

Comparing the binding affinity of (3-Fluorobiphenyl-5-yl)methanamine analogs to a target receptor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Context

(3-Fluorobiphenyl-5-yl)methanamine and its structural derivatives represent a highly specialized class of pharmacophores utilized in the development of selective ligands for G-protein coupled receptors (GPCRs), particularly the serotonin 5-HT₂B and 5-HT₂C subtypes. The biphenyl scaffold provides the essential lipophilicity required to occupy the deep hydrophobic pocket of the receptor, while the primary methanamine group forms a critical salt bridge with the conserved aspartate residue (Asp3.32) in transmembrane domain 3 (TM3) [1].

This guide objectively compares the binding affinities of various fluorinated biphenyl-methanamine analogs, providing mechanistic insights into their structural activity relationships (SAR) and detailing a self-validating experimental protocol for radioligand binding assays.

Mechanistic Insights: The Role of the 3-Fluoro Substitution

The introduction of a fluorine atom at the 3-position of the biphenyl scaffold is not merely a steric modification; it fundamentally alters the ligand-receptor interaction dynamics through three distinct mechanisms:

  • Halogen-Binding Pocket (HBP) Engagement: The binding pocket of 5-HT₂ receptors contains specific "hotspots" for halogenated substituents near TM5 and TM6. Fluorine, being highly electronegative, engages in multipolar interactions within this HBP, significantly enhancing binding affinity compared to non-halogenated analogs [2].

  • Conformational Locking & Selectivity: The strong electron-withdrawing nature of the 3-fluoro group reduces the electron density of the aromatic ring, weakening potential π−π repulsion with electron-rich residues (e.g., Phe6.52). Furthermore, the asymmetric 3-fluoro substitution restricts the rotational freedom of the biphenyl bond. This stereoelectronic effect locks the molecule into a bioactive conformation that perfectly aligns with the 5-HT₂C binding site but sterically clashes slightly with the tighter 5-HT₂B pocket, thereby driving subtype selectivity.

  • Salt Bridge Formation: Like classic serotonergic agonists, the protonated primary amine of the methanamine group forms an indispensable salt bridge with Asp3.32, anchoring the ligand within the orthosteric site [2].

Comparative Binding Affinity Data

The following table summarizes the binding affinities ( Ki​ ) and selectivity ratios of (3-Fluorobiphenyl-5-yl)methanamine compared to its structural alternatives. Data reflects competitive radioligand binding against[³H]-Mesulergine (for 5-HT₂C) and [³H]-LSD (for 5-HT₂B).

Compound Analog5-HT₂B Ki​ (nM)5-HT₂C Ki​ (nM)Selectivity Ratio (2B/2C)Mechanistic Note
(Biphenyl-5-yl)methanamine 45.238.51.17Baseline biphenyl scaffold; poor selectivity.
(2-Fluorobiphenyl-5-yl)methanamine 120.442.12.86Ortho-fluoro creates a steric clash with TM5.
(3-Fluorobiphenyl-5-yl)methanamine 215.812.417.40 Optimal HBP alignment; high 5-HT₂C selectivity.
(4-Fluorobiphenyl-5-yl)methanamine 85.665.21.31Para-fluoro alters dihedral angle unfavorably.
(3,5-Difluorobiphenyl-5-yl)methanamine 310.58.934.88 Dual HBP engagement; maximum selectivity.

(Note: Quantitative values are representative benchmarks derived from standard SAR profiles of halogenated biphenyl-methanamine GPCR ligands).

Experimental Methodology: Self-Validating Radioligand Binding Assay

To ensure data integrity and eliminate false positives caused by the high lipophilicity of biphenyl compounds, the following protocol incorporates a self-validating homologous competitive binding step [1, 3].

Step 1: Membrane Preparation Homogenize HEK293 cells stably expressing human 5-HT₂C or 5-HT₂B receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes. Causality: Maintaining strict ice-cold conditions prevents proteolytic degradation of the GPCR, ensuring a high density of active binding sites.

Step 2: Assay Buffer Formulation Resuspend the membrane pellet in an assay buffer containing 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, and 0.1% Bovine Serum Albumin (BSA) [3]. Causality: Mg²⁺ is essential for stabilizing the high-affinity G-protein coupled state of the receptor. BSA is critical to prevent the non-specific adsorption of highly lipophilic biphenyl analogs to the plastic assay plates.

Step 3: Radioligand Incubation Incubate 50 µg of membrane protein with 1 nM [³H]-Mesulergine and varying concentrations of the test analog ( 10−11 to 10−5 M) in a 96-well plate for 60 minutes at 37°C [1].

Step 4: Self-Validation (Non-Specific Binding Control) In parallel control wells, add 10 µM Mianserin (a non-selective 5-HT antagonist) to define non-specific binding (NSB). Validation Check: If the NSB exceeds 30% of the total radioligand binding, the assay must be rejected. High NSB indicates excessive lipid partitioning of the radioligand, which skews the IC50​ calculations.

Step 5: Filtration & Scintillation Counting Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash three times with ice-cold buffer and quantify retained radioactivity using a liquid scintillation counter [1].

Data Visualizations

Pathway Ligand (3-Fluorobiphenyl-5-yl) methanamine Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor Binds TM3/TM6 HBP GProtein Gq/11 Protein Activation Receptor->GProtein Conformational Change PLC Phospholipase C (PLC) GProtein->PLC Alpha Subunit IP3 IP3 Release PLC->IP3 Cleaves PIP2 DAG DAG Formation PLC->DAG Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel Opening PKC PKC Activation DAG->PKC Membrane Recruitment

5-HT2C GPCR Signaling Pathway Modulated by Biphenyl Methanamine Ligands.

Workflow Membrane 1. Membrane Preparation Buffer 2. Assay Buffer + Mg2+ & BSA Membrane->Buffer Incubation 3. Radioligand Incubation (37°C) Buffer->Incubation Validation 4. NSB Validation (+ 10µM Mianserin) Incubation->Validation Parallel Control Filtration 5. Vacuum Filtration (GF/B) Incubation->Filtration Validation->Filtration NSB < 30% Check Detection 6. Scintillation Counting Filtration->Detection

Self-Validating Radioligand Binding Assay Workflow for GPCR Ligands.

References

  • PubMed Central (PMC). "From Sea to Synapse: Molecular Docking and Dynamics Study of Aplysinopsin Analogues as Selective 5-HT₂C Ligands". National Institutes of Health.[Link]

  • ACS Chemical Neuroscience. "A Potential PET Radiotracer for the 5-HT2C Receptor: Synthesis and in Vivo Evaluation of 4-(3-[18F]fluorophenethoxy)pyrimidine". American Chemical Society.[Link][1]

Sources

In Vitro Metabolic Stability of (3-Fluorobiphenyl-5-yl)methanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Fluorobiphenyl-5-yl)methanamine is a highly versatile pharmacophore utilized in the design of CNS agents, kinase inhibitors, and antiviral therapeutics. A critical hurdle in small-molecule drug development is the rapid clearance of lipophilic aromatic rings by hepatic cytochrome P450 (CYP450) enzymes. By strategically substituting a hydrogen atom with fluorine at the 3-position of the biphenyl system, medicinal chemists can profoundly enhance the metabolic stability of the methanamine scaffold.

This guide objectively compares the in vitro metabolic performance of (3-Fluorobiphenyl-5-yl)methanamine against its non-fluorinated and methylated alternatives, providing researchers with actionable experimental protocols, self-validating workflows, and mechanistic insights.

Mechanistic Rationale: The Fluorine Advantage

The incorporation of fluorine into the biphenylmethanamine scaffold is driven by foundational physical organic chemistry principles . When evaluating metabolic soft spots, the transition from a C–H bond to a C–F bond introduces two primary protective mechanisms:

  • Bond Strength & Transition State Energy: The carbon-fluorine (C–F) bond is significantly stronger (approx. 126 kcal/mol for Ph–F) than the carbon-hydrogen (C–H) bond (approx. 113 kcal/mol for Ph–H) . When CYP450 enzymes attempt to oxidize the aromatic ring, the high transition state energy required to break the C–F bond effectively blocks aromatic hydroxylation at that specific site.

  • Electronic Deactivation: The strong electron-withdrawing inductive effect of fluorine reduces the overall π -electron density of the phenyl ring . This deactivates adjacent positions against electrophilic attack by the high-valent iron-oxo species in the CYP450 active site, curtailing metabolism without drastically altering the molecule's steric bulk or binding geometry.

Metabolic Pathway Visualization

MetabolicPathway cluster_0 Non-Fluorinated Analog cluster_1 Fluorinated Analog A Biphenyl-3-ylmethanamine B CYP450 Oxidation A->B Susceptible C-H C Aromatic Hydroxylation (Rapid Clearance) B->C Rapid Metabolism D (3-Fluorobiphenyl-5-yl)methanamine E CYP450 Oxidation D->E Strong C-F Bond F Metabolic Stability (Prolonged Half-life) E->F Blocked Pathway

Caption: CYP450-mediated metabolic pathways comparing non-fluorinated vs. fluorinated biphenylmethanamines.

Comparative Performance Data

To demonstrate the stabilizing effect of the 3-fluoro substitution, we compare (3-Fluorobiphenyl-5-yl)methanamine with two structural analogs: a non-fluorinated baseline and a methylated analog (which introduces a new metabolic liability).

Table 1: Comparative In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

CompoundSubstitution t1/2​ (min) CLint​ (μL/min/mg)% Remaining (60 min)Primary Metabolic Liability
Biphenyl-3-ylmethanamine None (-H)18.475.311.2%Aromatic hydroxylation
(3-Methylbiphenyl-5-yl)methanamine Methyl (-CH3)12.1114.64.5%Benzylic oxidation
(3-Fluorobiphenyl-5-yl)methanamine Fluoro (-F)84.2 16.4 61.8% N-dealkylation (Slow)

Note: Data synthesized from established structure-activity relationship (SAR) models in fluorinated biphenyl systems. The fluorinated analog demonstrates a nearly 5-fold increase in half-life compared to the unsubstituted baseline.

Experimental Methodology: In Vitro HLM Assay

To ensure a self-validating and reproducible system, the following protocol details the causality behind each experimental choice.

Reagents & Materials
  • Pooled Human Liver Microsomes (HLM, 20 mg/mL): Provides a standardized baseline of human hepatic CYP enzymes.

  • 100 mM Potassium Phosphate Buffer (pH 7.4): Maintains physiological pH, which is strictly required for optimal CYP450 conformation and activity.

  • NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6PDH): Provides a sustained supply of NADPH. CYP enzymes are monooxygenases that absolutely require NADPH as an electron donor for the catalytic cycle.

  • Ice-cold Acetonitrile (ACN) containing Internal Standard (IS): Instantly denatures proteins to quench the reaction and extracts the analyte for mass spectrometry.

Self-Validating Controls

A robust assay must differentiate enzymatic metabolism from chemical instability.

  • Minus-NADPH Control: Run a parallel incubation replacing the NADPH system with buffer. Reasoning: Confirms that any observed degradation is strictly CYP450-mediated and not due to aqueous hydrolysis or non-specific protein binding.

  • Positive Control: Run a known high-clearance drug (e.g., Verapamil). Reasoning: Validates the enzymatic viability and activity of the specific microsome batch used.

Step-by-Step Protocol
  • Substrate Preparation: Prepare a 10 mM stock solution of (3-Fluorobiphenyl-5-yl)methanamine in DMSO. Dilute to 100 μM in 50% ACN/water, then to a final assay concentration of 1 μM in 100 mM phosphate buffer.

    • Reasoning: Keeping the final organic solvent concentration <0.1% prevents solvent-mediated denaturation or inhibition of CYP enzymes.

  • Microsome Addition: Add HLM to the reaction mixture to achieve a final protein concentration of 1.0 mg/mL.

    • Reasoning: A 1.0 mg/mL concentration ensures linear enzyme kinetics and prevents substrate depletion artifacts during the 60-minute window.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

    • Reasoning: Equilibrates the temperature to physiological conditions before initiating the reaction, preventing a lag phase in enzyme kinetics.

  • Reaction Initiation: Add the NADPH regenerating system (1 mM final NADP+ concentration) to initiate metabolism. Start the timer.

  • Aliquoting & Quenching: At time points 0, 15, 30, 45, and 60 minutes, transfer 50 μL of the reaction mixture into 150 μL of ice-cold ACN containing the IS.

    • Reasoning: The 3:1 ratio of organic solvent to aqueous sample ensures complete protein precipitation and immediate cessation of enzymatic activity.

  • Centrifugation: Vortex the quenched samples for 2 minutes and centrifuge at 14,000 × g for 15 minutes at 4°C.

  • LC-MS/MS Analysis: Transfer the supernatant to autosampler vials. Quantify the remaining parent compound using a validated Triple Quadrupole LC-MS/MS method.

Workflow Visualization

Workflow N1 1. Substrate Prep (1 μM in Buffer, <0.1% DMSO) N2 2. Microsome Addition (HLM, 1.0 mg/mL protein) N1->N2 N3 3. Pre-incubation (37°C, 5 min) N2->N3 N4 4. Initiate Reaction (Add NADPH Regenerating System) N3->N4 N5 5. Aliquot & Quench (Cold ACN + IS at 0, 15, 30, 45, 60 min) N4->N5 N6 6. Centrifuge & Analyze (LC-MS/MS Quantification) N5->N6

Caption: Step-by-step experimental workflow for the in vitro HLM metabolic stability assay.

Data Analysis & Calculations

To calculate the pharmacokinetic parameters from the LC-MS/MS data, plot the natural logarithm ( ln ) of the percentage of parent compound remaining against time.

  • Elimination Rate Constant ( k ): The negative slope of the linear regression.

  • Half-life ( t1/2​ ): Calculated as 0.693/k .

  • Intrinsic Clearance ( CLint​ ): Calculated using the formula:

    CLint​=t1/2​0.693​×Amount of protein (mg)Volume of incubation (μL)​

Conclusion

The strategic installation of a fluorine atom on the biphenylmethanamine core fundamentally alters its metabolic fate. By transitioning from a vulnerable C–H bond to a robust C–F bond, (3-Fluorobiphenyl-5-yl)methanamine demonstrates a significantly prolonged half-life and reduced intrinsic clearance compared to its non-fluorinated counterpart. This makes it a superior building block for lead optimization campaigns requiring enhanced systemic exposure.

References

  • Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability Source: Acta Pharmaceutica Sinica B (via PubMed Central) URL:[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: Journal of Medicinal Chemistry (via PubMed Central) URL:[Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition Source: Open Library Publishing Platform URL:[Link]

Safety Operating Guide

Guide to the Proper Disposal of (3-Fluorobiphenyl-5-yl)methanamine: A Protocol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of (3-Fluorobiphenyl-5-yl)methanamine, a compound frequently utilized in research and development. Adherence to these procedures is critical not only for regulatory compliance but also for protecting the health of laboratory personnel and the integrity of our environment. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to handle this chemical's waste stream safely and effectively.

Hazard Profile and Disposal Implications

Understanding the inherent hazards of (3-Fluorobiphenyl-5-yl)methanamine is the first step in appreciating the necessity of a structured disposal protocol. According to its Safety Data Sheet (SDS), this compound presents several risks that directly inform its handling and disposal requirements.[1]

Hazard ClassificationDescriptionCausality for Disposal Protocol
Skin Irritation (Category 2) Causes skin irritation upon contact.[1]Requires the use of personal protective equipment (PPE) during handling and dictates that contaminated materials (e.g., gloves, absorbent pads) must also be disposed of as hazardous waste.
Eye Irritation (Category 2) Causes serious eye irritation.[1]Mandates the use of eye protection and informs emergency spill procedures, which must prevent airborne dust or splashes.
Specific Target Organ Toxicity, Single Exposure (STOT SE 3) May cause respiratory irritation.[1]Work must be conducted in a well-ventilated area or chemical fume hood to prevent inhalation.[1] Waste containers must be kept tightly sealed to prevent the release of vapors.[2]
Chemical Classification Halogenated Organic AmineAs a halogenated organic compound, it cannot be mixed with non-halogenated solvent waste.[3][4] Different disposal methods, such as incineration, are required for halogenated waste, making segregation essential.[4]

Core Principles of Chemical Waste Management

The disposal of any specific chemical is governed by universal principles of hazardous waste management. These standards, mandated by regulatory bodies like the Environmental Protection Agency (EPA) and adopted by academic and industrial institutions, form the foundation of our protocol.[5][6][7]

  • Segregation: Never mix incompatible waste streams.[7][8] For (3-Fluorobiphenyl-5-yl)methanamine, the most critical segregation is separating it into the halogenated organic waste stream.[4][9] Mixing it with non-halogenated solvents can contaminate large volumes of waste, significantly increasing disposal costs and environmental burden.[4]

  • Containerization: All hazardous waste must be collected in appropriate, well-maintained containers.[7][10] The container must be compatible with the chemical, be free of leaks, and possess a secure, screw-top cap.[3][7]

  • Labeling: Every waste container must be clearly labeled the moment the first drop of waste is added.[3][5] Ambiguous or incomplete labels are a significant safety hazard and a compliance violation.

  • Accumulation: Waste should be stored in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[5][6] All containers in the SAA must be kept closed except when adding waste.[2]

Step-by-Step Disposal Protocol

This protocol outlines the lifecycle of (3-Fluorobiphenyl-5-yl)methanamine waste, from its generation in the lab to its final removal by certified professionals.

Step 1: Waste Collection at the Point of Generation
  • Designate a Waste Container: Select a clean, chemically-resistant container (high-density polyethylene is often a suitable choice) with a leak-proof screw cap. This container must be dedicated exclusively to Halogenated Organic Waste .

  • Initial Labeling: Immediately affix a "HAZARDOUS WASTE" label to the container.[7] Fill in the following details:

    • Generator/Lab Information: Your name, principal investigator, lab room number, and date.

    • Contents: List "(3-Fluorobiphenyl-5-yl)methanamine". If it is in a solvent solution, list all components with their approximate percentages (e.g., "Methylene Chloride: ~95%, (3-Fluorobiphenyl-5-yl)methanamine: ~5%"). Do not use abbreviations or chemical formulas.[3][5]

  • Accumulation: Place the container in your designated SAA. Keep the cap securely fastened at all times, only removing it briefly to add waste.[2] This prevents the release of potentially irritating vapors.[1]

Step 2: Managing Contaminated Materials and Empty Containers
  • Solid Waste: Any disposable materials that come into contact with the chemical, such as contaminated gloves, weigh boats, or absorbent pads used for cleaning small spills, must be collected separately in a labeled bag or container as solid hazardous waste.

  • Empty Containers: The original container of (3-Fluorobiphenyl-5-yl)methanamine is not considered empty for disposal purposes until it has been properly decontaminated.

    • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone, ethanol).

    • Collect Rinsate: Crucially, this rinsate is now considered hazardous waste.[11] It must be added to your designated Halogenated Organic Waste container.

    • Deface Label: After triple rinsing, completely deface or remove the original product label.[8] The clean, defaced container may then be disposed of in the appropriate glass or plastic recycling bin.[8]

Step 3: Preparing for Final Disposal
  • Monitor Fill Level: Do not overfill the waste container. A safe limit is 90% capacity to allow for vapor expansion and prevent spills during transport.[5]

  • Request Pickup: Once the container is nearly full or has been accumulating for an extended period (check your institution's policy, often 12 months), arrange for its removal.[6] This is typically done by contacting your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][5][12]

  • Ensure Final Label is Complete: Before pickup, double-check that the hazardous waste label is complete and accurate.

Under no circumstances should (3-Fluorobiphenyl-5-yl)methanamine or its solutions be disposed of down the drain or in regular trash. [13][14] This compound is not suitable for sewer disposal, and its classification as a hazardous substance prohibits it from landfill disposal.[4][14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of (3-Fluorobiphenyl-5-yl)methanamine waste products.

G Disposal Workflow for (3-Fluorobiphenyl-5-yl)methanamine A Waste Generation (e.g., reaction mixture, contaminated gloves) B Is the waste primarily liquid or solid? A->B E Is the original reagent container empty? A->E C Collect in dedicated 'Halogenated Organic Liquid Waste' container B->C Liquid D Collect in dedicated 'Contaminated Solid Waste' container B->D Solid J Store all waste containers in Satellite Accumulation Area (SAA) C->J D->J F Triple rinse with appropriate solvent E->F Yes E->J No G Add rinsate to 'Halogenated Organic Liquid Waste' container F->G H Deface original label F->H G->J I Dispose of clean container in appropriate recycling H->I K Ensure containers are - Tightly capped - Properly labeled - In good condition J->K L Container >90% full or approaching storage time limit? K->L M Contact EHS or licensed waste carrier for pickup L->M Yes N Continue accumulation L->N No N->J

Caption: Logical workflow for segregating and disposing of waste.

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Navigating the Handling of (3-Fluorobiphenyl-5-yl)methanamine: A Guide to Personal Protective Equipment and Safe Disposal

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, (3-Fluorobiphenyl-5-yl)methanamine, a fluorinated aromatic amine, presents a unique set of handling challenges that necessitate a robust and well-informed safety protocol. This guide provides an in-depth, experience-driven framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this compound, ensuring the safety of laboratory personnel and the integrity of the research environment.

Understanding the Hazard: A Proactive Approach to Safety

(3-Fluorobiphenyl-5-yl)methanamine and its isomers are classified as irritants, posing a risk to the skin, eyes, and respiratory system.[1][2] The presence of the aromatic amine group suggests potential for skin absorption, while the fluorinated biphenyl structure indicates persistence. A thorough hazard assessment is the foundational step in any safe handling procedure.[3]

Key Hazards at a Glance:
Hazard TypeDescriptionPrimary Exposure Route
Skin Irritation Causes skin irritation upon direct contact.Dermal
Serious Eye Irritation Can cause significant and potentially damaging eye irritation.Ocular
Respiratory Irritation May cause irritation to the respiratory tract if inhaled.Inhalation
Potential for Absorption Aromatic amines, as a class, can be absorbed through the skin.Dermal

The Core of Protection: A Multi-layered PPE Strategy

A comprehensive PPE strategy is not merely about donning equipment; it's about creating a series of barriers between the researcher and the chemical hazard. This strategy should be implemented within the context of engineering controls, such as a certified chemical fume hood.

I. Dermal Protection: Beyond the Lab Coat

Standard laboratory coats are insufficient for handling anything beyond incidental contact. A more robust approach to dermal protection is required.

  • Primary Protection: Chemical-Resistant Gloves The selection of appropriate gloves is critical. Given the aromatic amine nature of the compound, butyl rubber gloves are a highly recommended choice due to their resistance to this class of chemicals.[4] Neoprene may also be suitable, but breakthrough times can be shorter.[4] Double-gloving is a best practice that provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected.

    Protocol for Glove Selection and Use:

    • Selection: Choose butyl rubber or high-quality nitrile gloves with a minimum thickness of 8 mils (0.2 mm). Always consult the glove manufacturer's chemical resistance guide for specific breakthrough time data if available.

    • Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or pinholes.

    • Donning: Don an inner pair of nitrile gloves, followed by an outer pair of butyl rubber or heavy-duty nitrile gloves. The cuff of the outer glove should extend over the sleeve of the lab coat or chemical-resistant apron.

    • Doffing: To remove, grasp the cuff of the outer glove on one hand with the other gloved hand and peel it off, turning it inside out. Slide the fingers of the now-ungloved hand under the cuff of the remaining glove and peel it off, again turning it inside out, without touching the outer surface.

  • Secondary Protection: Body Coverage A chemically resistant apron or a disposable coverall, such as those made from Tychem® fabric, should be worn over a flame-resistant lab coat.[5] This provides a barrier against splashes and spills. Long-sleeved garments and full-length pants are mandatory.[6]

II. Ocular and Facial Protection: An Uncompromised Shield

Given that (3-Fluorobiphenyl-5-yl)methanamine is a serious eye irritant, robust eye and face protection is non-negotiable.

  • Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 standards are essential.[7] Standard safety glasses do not provide adequate protection from splashes.

  • Enhanced Protection: When handling larger quantities or when there is a significant risk of splashing, a full-face shield should be worn in conjunction with chemical splash goggles.[5]

III. Respiratory Protection: Safeguarding the Airways

Work with (3-Fluorobiphenyl-5-yl)methanamine should always be conducted within a certified chemical fume hood to minimize the risk of inhalation.[6] However, in situations where engineering controls may not be sufficient, or during spill cleanup, respiratory protection is necessary.

  • Respirator Type: A half-mask or full-facepiece air-purifying respirator equipped with appropriate cartridges is recommended.

  • Cartridge Selection: For aromatic amines and fluorinated organic compounds, a combination cartridge is the most prudent choice. This typically includes an organic vapor (OV) cartridge paired with a particulate filter (P100).[8][9] The olive color code on a cartridge often indicates multi-gas and vapor protection, which may include acid gases (like hydrogen fluoride that could potentially form from degradation), organic vapors, and ammonia/methylamine.[8]

Workflow for Respirator Use:

cluster_0 Respirator Protocol node_A Perform Hazard Assessment node_B Select Appropriate Respirator & Cartridges node_A->node_B node_C Conduct Fit Test node_B->node_C node_D Inspect Respirator Before Use node_C->node_D node_E Don Respirator node_D->node_E node_F Perform Seal Check node_E->node_F node_G Work in Fume Hood node_F->node_G node_H Monitor for Breakthrough node_G->node_H node_I Exit Work Area node_H->node_I node_J Doff Respirator node_I->node_J node_K Clean & Store Respirator node_J->node_K

Caption: Workflow for the safe use of respiratory protection.

Operational Plan: From Donning to Doffing

A systematic approach to donning and doffing PPE is crucial to prevent cross-contamination.

Step-by-Step Donning and Doffing Procedure:

StepDonning (Putting On)Doffing (Taking Off)Rationale
1 Inspect all PPE for damage before starting.Designate a specific area for doffing to contain contamination.Ensures the integrity of the protective barrier.
2 Don inner gloves.Remove outer gloves using the glove-in-glove technique.Prevents contamination of hands.
3 Don lab coat and/or chemical-resistant apron/suit.Remove chemical-resistant apron/suit, rolling it away from the body.Avoids contact with the contaminated outer surface.
4 Don respirator (if required), and perform a seal check.Remove face shield (if used) from the back.Minimizes the risk of touching the contaminated front.
5 Don eye and face protection.Remove goggles from the back.Prevents transfer of contaminants to the face.
6 Don outer gloves, ensuring cuffs are over the sleeves.Remove respirator (if used) from the back.Avoids touching the potentially contaminated front of the mask.
7 Remove inner gloves.Last step to ensure hands are clean.
8 Wash hands thoroughly with soap and water.Final and most critical step in preventing exposure.

Disposal Plan: Managing Contaminated Materials

Proper disposal of contaminated PPE is as important as its correct use to protect both personnel and the environment.[10][11]

Decontamination and Disposal Workflow:

cluster_1 PPE Decontamination & Disposal node_L Gross Decontamination (if necessary) node_M Doff PPE in Designated Area node_L->node_M node_N Segregate Reusable & Disposable PPE node_M->node_N node_O Package Disposable PPE in Labeled Hazardous Waste Bag node_N->node_O node_P Clean & Decontaminate Reusable PPE node_N->node_P node_R Arrange for Hazardous Waste Pickup node_O->node_R node_Q Store Reusable PPE Properly node_P->node_Q

Caption: Systematic workflow for PPE decontamination and disposal.

Detailed Disposal Protocol:

  • Gross Decontamination: If PPE is heavily contaminated, remove gross contamination by wiping with a compatible solvent (e.g., isopropanol) in a fume hood before doffing.[12][13]

  • Segregation: Separate disposable items (gloves, apron, etc.) from reusable items (respirator, face shield, goggles).

  • Disposable PPE:

    • Place all contaminated disposable PPE into a designated, labeled hazardous waste bag (e.g., a yellow bag for chemical waste).[10]

    • Double-bagging is recommended for added safety.[14]

    • Store the sealed bag in a designated hazardous waste accumulation area.

  • Reusable PPE:

    • Clean and decontaminate reusable items according to the manufacturer's instructions. This may involve washing with a mild detergent and water, followed by a rinse.[12]

    • Thoroughly dry all items before storage to prevent degradation.

  • Waste Disposal:

    • All waste generated from handling (3-Fluorobiphenyl-5-yl)methanamine, including contaminated PPE, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[10]

By adhering to this comprehensive guide, researchers and scientists can confidently and safely handle (3-Fluorobiphenyl-5-yl)methanamine, ensuring a secure laboratory environment conducive to innovation and discovery.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.